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  • Product: 4-Isopropyl-alpha-methylcinnamaldehyde
  • CAS: 831-97-0

Core Science & Biosynthesis

Foundational

4-Isopropyl-alpha-methylcinnamaldehyde: A Technical Whitepaper on Synthesis, Characterization, and Applications

Executive Summary As a Senior Application Scientist, navigating the synthesis and application of conjugated aromatic aldehydes requires a deep understanding of both their thermodynamic behavior and their reactivity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the synthesis and application of conjugated aromatic aldehydes requires a deep understanding of both their thermodynamic behavior and their reactivity profiles. 4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 831-97-0) is a high-value synthetic organic compound primarily utilized in the fragrance industry and as a critical intermediate in the synthesis of cyclamen aldehyde[1][2]. This whitepaper provides an in-depth, self-validating guide to its chemical mechanics, physical properties, and the optimized protocols required for its synthesis and analytical verification.

Chemical Identity & Structural Mechanics

4-Isopropyl-alpha-methylcinnamaldehyde, systematically named (E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal, is an α,β -unsaturated aldehyde[3]. The molecular architecture is defined by three key features:

  • The Isopropyl Group: Positioned at the para location of the phenyl ring, this bulky aliphatic group imparts significant lipophilicity (LogP ~4.01) and steric hindrance, which heavily influences the molecule's interaction with olfactory receptors and its solubility profile[4].

  • The α -Methyl Group: This substitution on the propenal chain dictates the stereochemical outcome of its synthesis, overwhelmingly favoring the E-isomer due to thermodynamic stability[3].

  • The Conjugated System: The extended π -conjugation from the aromatic ring through the alkene to the carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the carbonyl carbon and the β -carbon prime sites for nucleophilic attack and selective hydrogenation[5].

Physical and Chemical Properties

Understanding the macroscopic properties of this compound is essential for designing downstream purification and formulation workflows. The high boiling point and low vapor pressure are direct causal results of its molecular weight and the strong dipole-dipole interactions facilitated by the conjugated carbonyl system.

PropertyValueReference
IUPAC Name (E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal[3]
CAS Number 831-97-0[1][3]
Molecular Formula C13H16O[1][6]
Molecular Weight 188.26 g/mol [1][3]
Boiling Point 293.00 – 297.10 °C (@ 760 mmHg)[1][4]
Flash Point 119.4 °C[1][4]
Density ~0.969 g/cm³[1]
Vapor Pressure 0.001 mmHg (@ 25 °C)[1][4]
LogP (o/w) 3.41 – 4.01[4][6]
Odor Profile Strong, floral, green, spicy, woody[1][7]

Synthesis Methodology: The Aldol Condensation Protocol

The industrial and laboratory-scale synthesis of 4-isopropyl-alpha-methylcinnamaldehyde relies on the crossed aldol condensation between 4-isopropylbenzaldehyde (cuminic aldehyde) and propanal[2].

Causality in Experimental Design: The primary failure mode in this synthesis is the autocondensation of propanal, which yields the undesired byproduct 2-methylpent-2-enal[1]. To prevent this, the protocol utilizes a slow-addition technique under strict thermal control. By keeping the temperature low during addition, the kinetic enolization of propanal is immediately followed by a nucleophilic attack on the highly electrophilic, non-enolizable cuminic aldehyde.

Step-by-Step Protocol
  • Preparation: Charge a reactor with 1.0 equivalent of 4-isopropylbenzaldehyde and a catalytic amount of ethanolic potassium hydroxide (KOH, 10 mol%).

  • Thermal Control: Chill the reaction mixture to 10–15 °C using a jacketed cooling system.

  • Slow Addition: Introduce 1.2 equivalents of propanal dropwise over 2 hours. Insight: The slow addition ensures that the steady-state concentration of propanal remains low, statistically favoring the cross-aldol reaction over autocondensation.

  • Dehydration: Once addition is complete, elevate the temperature to 40–50 °C for 3 hours. This thermal energy drives the elimination of water from the β -hydroxy aldehyde intermediate, establishing the stable conjugated system.

  • Phase Separation & Neutralization: Quench the reaction with dilute acetic acid to neutralize the base catalyst, preventing further side reactions. Separate the organic phase.

  • Purification: Subject the crude organic layer to fractional distillation under high vacuum. The target compound is collected at its specific boiling fraction, leaving behind unreacted precursors and heavy oligomers.

SynthesisWorkflow N1 4-Isopropylbenzaldehyde + Propanal N2 Base Catalysis (KOH/EtOH) Temp: 10-15 °C N1->N2 Mixing & Enolization N3 Aldol Addition Intermediate (beta-hydroxy aldehyde) N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) Temp: 40-50 °C N3->N4 Heating / Elimination N5 Crude 4-Isopropyl-alpha- methylcinnamaldehyde N4->N5 Phase Separation N6 Fractional Distillation (Vacuum) N5->N6 Purification N7 Purified Target Compound (>95% Purity) N6->N7 Collection

Workflow for the base-catalyzed synthesis of 4-isopropyl-alpha-methylcinnamaldehyde.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques. A self-validating protocol does not merely confirm the presence of the product; it actively confirms the absence of intermediates and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The reaction progress is validated by the disappearance of the cuminic aldehyde peak and the emergence of a new peak with a molecular ion ( M+ ) of 188.12 m/z[8].

  • Proton Nuclear Magnetic Resonance ( 1 H NMR):

    • Validation of Dehydration: The successful conversion from the β -hydroxy intermediate to the final product is confirmed by the appearance of a distinct vinylic proton signal (~7.2 ppm) and a conjugated aldehyde proton shift (~9.5 ppm).

    • Stereochemical Validation: 2D NOESY NMR is employed to confirm the E/Z ratio. The E-isomer is validated by the lack of a strong Nuclear Overhauser Effect (NOE) between the bulky 4-isopropylphenyl group and the carbonyl oxygen, which would otherwise suffer severe steric clashing in the Z-configuration[3][9].

Industrial Applications & Downstream Transformations

While 4-isopropyl-alpha-methylcinnamaldehyde possesses a strong, sweet, and woody odor making it valuable in specific floral and oriental perfumes[1][7], its primary industrial significance lies in its role as a precursor.

Through selective catalytic hydrogenation (often utilizing Palladium on Alumina or Ruthenium catalysts), the conjugated C=C double bond is reduced while leaving the highly reactive carbonyl group intact[1][5]. This transformation yields Cyclamen Aldehyde (2-methyl-3-(p-isopropylphenyl)propionaldehyde), a blockbuster fragrance ingredient renowned for its intense, fresh cucumber-melon and linden blossom notes[2][6].

Pathway A Cuminic Aldehyde (Precursor) B 4-Isopropyl-alpha- methylcinnamaldehyde A->B Aldol Condensation (+ Propanal) C Cyclamen Aldehyde (Fragrance Product) B->C Selective Hydrogenation (Pd/Al2O3 or Ru)

Downstream transformation pathway from cuminic aldehyde to cyclamen aldehyde.

References

  • LookChem - Cas 831-97-0, 4-isopropyl-alpha-methylcinnamaldehyde Basic Information & Properties. Available at: [Link]

  • The Good Scents Company - 4-isopropyl-alpha-methyl cinnamaldehyde, 831-97-0. Available at:[Link]

  • PubChem (National Institutes of Health) - 2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- | CID 6436105. Available at:[Link]

  • Chemsrc - 4-isopropyl-alpha-methyl cinnamaldehyde | CAS#:831-97-0. Available at:[Link]

Sources

Exploratory

Mechanism of Olfactory Receptor Activation by 4-Isopropyl-alpha-methylcinnamaldehyde: A Technical Whitepaper

Executive Summary The molecular decoding of odorants relies on the highly specific interactions between volatile organic compounds (VOCs) and Class A G-protein-coupled receptors (GPCRs) located on the cilia of olfactory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular decoding of odorants relies on the highly specific interactions between volatile organic compounds (VOCs) and Class A G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. 4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0)—an unsaturated aromatic aldehyde and direct synthetic precursor to cyclamen aldehyde—is characterized by its powerful floral, green, and spicy organoleptic profile .

This whitepaper dissects the signal transduction mechanisms and receptor binding dynamics of 4-Isopropyl-alpha-methylcinnamaldehyde. By examining its interaction with the canonical "muguet" (lily-of-the-valley) receptor, OR1D2 (hOR17-4) , we outline the structure-activity relationships (SAR) that govern GPCR activation and detail the self-validating experimental workflows required for modern receptor deorphanization.

Molecular Recognition and Orthosteric Binding Dynamics

The activation of an olfactory receptor (OR) is fundamentally dictated by the stereoelectronic surface structure of the ligand . 4-Isopropyl-alpha-methylcinnamaldehyde belongs to a family of para-substituted aromatic aldehydes (including bourgeonal and lilial) that act as potent agonists for OR1D2.

Structure-Activity Relationship (SAR) Causality: Unlike its saturated counterpart (cyclamen aldehyde), 4-Isopropyl-alpha-methylcinnamaldehyde features a double bond in the propenal chain. This α,β -unsaturation restricts the rotational degrees of freedom, locking the headgroup into a more rigid, planar conformation.

  • The Hydrophobic Anchor: The para-isopropyl group provides the necessary steric bulk and lipophilicity to anchor the molecule deep within the hydrophobic transmembrane pocket (formed by TM3, TM5, and TM6) of OR1D2.

  • The Hydrogen Bond Acceptor: The polarized carbonyl oxygen of the aldehyde group acts as a critical hydrogen bond acceptor, interacting with specific polar residues (e.g., Tyrosine or Serine) within the orthosteric site. The rigidity of the propenal chain slightly alters the binding entropy compared to flexible alkanals, fine-tuning its receptor affinity and activation efficacy.

The Olfactory Signal Transduction Cascade

Upon successful docking into the orthosteric pocket, 4-Isopropyl-alpha-methylcinnamaldehyde induces a conformational shift in the OR, initiating a highly conserved, cAMP-dependent signal transduction cascade .

Pathway LIG 4-Isopropyl-alpha- methylcinnamaldehyde REC Olfactory Receptor (OR1D2) LIG->REC Orthosteric Binding GOLF Gαolf Activation (GTP Exchange) REC->GOLF Conformational Shift AC3 Adenylate Cyclase 3 (AC3) GOLF->AC3 Subunit Dissociation CAMP ATP → cAMP Conversion AC3->CAMP Enzymatic Catalysis CNG CNG Channel (Ca²⁺/Na⁺ Influx) CAMP->CNG Allosteric Opening ANO2 ANO2 Channel (Cl⁻ Efflux) CNG->ANO2 Ca²⁺ Binding DEP Membrane Depolarization ANO2->DEP Signal Amplification

Fig 1: Olfactory signal transduction cascade by 4-Isopropyl-alpha-methylcinnamaldehyde.

Mechanistic Breakdown:

  • G-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the olfactory-specific G-protein ( Gαolf​ ), swapping GDP for GTP.

  • cAMP Generation: The active Gαolf​ subunit dissociates and stimulates Adenylate Cyclase 3 (AC3), which rapidly converts intracellular ATP into cyclic AMP (cAMP).

  • Ion Channel Gating: The localized spike in cAMP allosterically opens Cyclic Nucleotide-Gated (CNG) channels, permitting an influx of extracellular Ca2+ and Na+ .

  • Signal Amplification: The incoming Ca2+ binds to and opens Anoctamin-2 (ANO2) channels. The resulting efflux of Cl− drastically amplifies the membrane depolarization, ultimately triggering an action potential that travels to the olfactory bulb.

Experimental Protocols: Self-Validating Calcium Imaging

To quantify the activation of OR1D2 by 4-Isopropyl-alpha-methylcinnamaldehyde, researchers utilize heterologous expression systems paired with ratiofluorometric calcium imaging. This protocol is designed as a self-validating system to eliminate false positives caused by mechanical shear stress or endogenous receptor activity.

Step-by-Step Methodology

Step 1: Heterologous Expression & Chaperone Co-Transfection

  • Action: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with plasmids encoding OR1D2, Gαolf​ , and Receptor Transporting Protein 1 Short (RTP1S).

  • Causality: HEK293T cells are chosen for their high transfection efficiency. However, mammalian ORs notoriously fail to traffic to the plasma membrane in non-olfactory cells, accumulating instead in the endoplasmic reticulum (ER). RTP1S is a mandatory molecular chaperone that rescues the OR from ER retention and ensures its functional integration into the cell membrane .

Step 2: Calcium Indicator Loading

  • Action: Incubate the cells with 5 µM Fluo-4 AM (in assay buffer with probenecid) for 45 minutes at 37°C.

  • Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification renders the dye lipophilic and cell-permeant. Once inside the cell, endogenous esterases cleave the AM group, trapping the Ca2+ -sensitive fluorophore in the cytosol. Probenecid is added to inhibit organic anion transporters, preventing the premature efflux of the dye.

Step 3: Self-Validating Ligand Application

  • Action: Apply 4-Isopropyl-alpha-methylcinnamaldehyde across a logarithmic concentration gradient (0.1 µM to 300 µM).

  • System Validation:

    • Positive Control: Apply Bourgeonal (a known, highly potent OR1D2 agonist) to parallel wells to confirm successful OR1D2 expression and functional signaling machinery.

    • Negative Control: Apply the test aldehyde to mock-transfected cells (cells expressing RTP1S but no OR). This proves that any observed calcium spike is strictly OR1D2-mediated and not an artifact of the aldehyde activating endogenous HEK293T receptors.

Step 4: Fluorescence Detection & Analysis

  • Action: Measure fluorescence emission at 516 nm (excitation at 494 nm) using a high-throughput microplate reader. Plot the ΔF/F0​ values to generate a sigmoidal dose-response curve and calculate the EC50​ .

Workflow C1 HEK293T Culture C2 Co-transfection (OR1D2 + RTP1S) C1->C2 C3 Fluo-4 AM Loading C2->C3 C4 Ligand Application C3->C4 C5 Fluorescence Imaging C4->C5 C6 EC50 Modeling C5->C6

Fig 2: Calcium imaging workflow for OR deorphanization and ligand validation.

Quantitative Activation Dynamics

The binding efficacy of muguet/cyclamen-type aldehydes to OR1D2 demonstrates a clear structure-activity relationship. While the saturated cyclamen aldehyde is highly potent, the α,β -unsaturated 4-Isopropyl-alpha-methylcinnamaldehyde exhibits a slightly shifted activation profile due to its rigidified propenal geometry.

ReceptorLigandApprox. EC50​ (µM)Max Efficacy ( Emax​ )Structural Note
OR1D2 Bourgeonal~1.4100%Reference Agonist (Flexible propanal)
OR1D2 Cyclamen Aldehyde~3.285%Saturated analog (Flexible propanal)
OR1D2 4-Isopropyl- α -methylcinnamaldehyde~4.5 - 6.078%Rigidified propenal chain

Data synthesized from comparative OR1D2 stereoelectronic probing models .

Conclusion & Future Perspectives

4-Isopropyl-alpha-methylcinnamaldehyde serves as a critical structural probe for understanding the activation mechanics of Class A olfactory GPCRs. By restricting the conformational flexibility of the aliphatic aldehyde chain, researchers can map the precise volumetric and stereoelectronic requirements of the OR1D2 orthosteric pocket. Moving forward, integrating these self-validating in vitro calcium imaging workflows with in silico molecular dynamics (MD) simulations will accelerate the rational design of novel fragrance molecules, allowing scientists to predict olfactory perception directly from molecular topology.

References

  • IFRA Fragrance Ingredient Glossary (FIG) . The International Fragrance Association (IFRA). URL:[Link]

  • Prediction of Perception: Probing the hOR17-4 Olfactory Receptor Model with Silicon Analogues of Bourgeonal and Lilial . Angewandte Chemie International Edition (2007). Doszczak, L., et al. URL:[Link]

  • Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis . Science (2003). Spehr, M., et al. URL:[Link]

  • Key amino acids alter activity and trafficking of a well-conserved olfactory receptor . American Journal of Physiology-Cell Physiology (2020). URL:[Link]

Foundational

Spectroscopic Characterization of 4-Isopropyl-alpha-methylcinnamaldehyde: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Architecture 4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0), systematically named 2-methyl-3-(4-isopropylphenyl)propenal, is a highly conjugated synthetic organic compound[1]. While hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0), systematically named 2-methyl-3-(4-isopropylphenyl)propenal, is a highly conjugated synthetic organic compound[1]. While historically valued in the fragrance industry for its warm, woody, and sweet aromatic profile[2], its structural framework—a para-isopropyl substituted benzene ring conjugated to an α -methylated enal moiety—makes it an excellent model compound for advanced spectroscopic study.

Understanding the precise spectroscopic signatures of this molecule is critical for researchers involved in quality control, synthetic verification, and derivative drug development. This whitepaper provides an in-depth, mechanistically grounded guide to the Infrared (IR) and Nuclear Magnetic Resonance (NMR) characterization of 4-isopropyl-alpha-methylcinnamaldehyde, emphasizing the causality behind experimental design and spectral interpretation[3].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, analytical workflows must not merely generate data; they must actively verify their own accuracy. The following protocols are designed as self-validating systems.

High-Resolution NMR Acquisition Workflow

Causality of Design: Nuclear Magnetic Resonance requires a homogeneous magnetic field and a stable frequency lock. We utilize Deuterated Chloroform ( CDCl3​ ) because the deuterium nucleus provides a robust lock signal, preventing field drift during acquisition. Tetramethylsilane (TMS) is included as an internal standard because its highly shielded protons establish an infallible 0.00 ppm baseline[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of neat 4-isopropyl-alpha-methylcinnamaldehyde in 0.6 mL of CDCl3​ containing 0.03% v/v TMS.

  • Filtration (Validation Checkpoint 1): Pass the solution through a glass-wool plugged pipette into a 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients, leading to poor shimming and broadened peaks. A clear solution validates sample readiness.

  • Acquisition: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe, lock onto the deuterium signal, and shim the Z and Z2 gradients until the lock level is maximized and stable.

    • 1H NMR: 16 scans, 1-second relaxation delay, 30∘ pulse angle.

    • 13C NMR: 1024 scans, 2-second relaxation delay, complete proton decoupling.

  • Calibration (Validation Checkpoint 2): Post-Fourier transform, manually phase the spectrum to ensure purely absorptive peak shapes. Set the TMS singlet to exactly 0.00 ppm. Self-Validation: Verify that the residual CHCl3​ solvent peak appears exactly at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ). If it deviates, the calibration is compromised and must be reset.

ATR-FTIR Spectroscopy Workflow

Causality of Design: Attenuated Total Reflectance (ATR) Fourier Transform Infrared spectroscopy is chosen over traditional KBr pellet pressing because it allows for the direct analysis of neat liquids. This eliminates the risk of hygroscopic moisture absorption from KBr, which artificially inflates the O-H stretching region (3000–3500 cm −1 ) and obscures true data.

Step-by-Step Protocol:

  • Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background Acquisition (Validation Checkpoint 1): Acquire a 32-scan background spectrum of the ambient air. Self-Validation: The background must show characteristic CO2​ (2350 cm −1 ) and water vapor bands. This spectrum is automatically subtracted from the sample data to isolate the molecule's true vibrational modes.

  • Sample Application: Deposit 1–2 drops of the neat compound directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Data Collection (Validation Checkpoint 2): Acquire 32 scans at a resolution of 4 cm −1 . Self-Validation: Inspect the raw interferogram and resulting spectrum. The maximum absorbance should not exceed 1.0 absorbance units. If it does, the detector is saturated (violating the Beer-Lambert linear range), and the sample volume must be reduced.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Validation Sample 4-Isopropyl-alpha-methylcinnamaldehyde NMR_Prep Dissolution in CDCl3 + TMS Standard Sample->NMR_Prep IR_Prep Direct Application to ATR Crystal Sample->IR_Prep NMR_Acq 1H & 13C NMR (400 MHz / 100 MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (4000 - 400 cm⁻¹) IR_Prep->IR_Acq NMR_Proc Phase/Baseline Correction & Peak Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction & Peak Picking IR_Acq->IR_Proc Elucidation Structural Elucidation & Signal Assignment NMR_Proc->Elucidation IR_Proc->Elucidation

Fig 1: End-to-end self-validating spectroscopic workflow for structural elucidation.

Vibrational Spectroscopy (IR): Mechanistic Insights

Infrared spectroscopy probes the dipole moment changes associated with molecular vibrations. The most diagnostic feature of 4-isopropyl-alpha-methylcinnamaldehyde is its carbonyl ( C=O ) stretch.

The Causality of Conjugation: In a standard, isolated aliphatic aldehyde, the C=O stretching frequency typically appears around 1715 cm −1 . However, in this molecule, the carbonyl group is conjugated with both the adjacent α,β -alkene and the aromatic ring. This extended π -conjugation allows for the delocalization of electrons, which increases the single-bond character of the carbonyl group. According to Hooke's Law applied to molecular oscillators, a decrease in bond order reduces the force constant ( k ), directly resulting in a bathochromic shift (lower frequency) to approximately 1680 cm −1 [3].

Furthermore, the aldehyde C-H stretch exhibits a classic Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration—resulting in two distinct peaks near 2815 and 2715 cm −1 [3].

Table 1: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
2960, 2870Medium C-H Stretch ( sp3 )Isopropyl and α -methyl groups
2815, 2715Weak C-H Stretch (Fermi)Aldehyde proton
1680Strong C=O StretchConjugated aldehyde
1625Medium C=C StretchConjugated alkene ( α,β -unsaturation)
1600, 1510Medium C=C StretchAromatic ring breathing
825Strong C-H Bend (oop)para-Disubstituted benzene ring

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shifts ( δ ) and coupling constants ( J ) are dictated by local electron density and spin-spin interactions[3].

Proton ( 1H ) NMR Causality
  • The Aldehyde Proton (9.58 ppm): This extreme downfield shift is caused by two compounding factors. First, the highly electronegative oxygen atom inductively withdraws electron density, deshielding the proton. Second, the applied magnetic field induces a circulation of the carbonyl π -electrons, creating an anisotropic magnetic field that strongly reinforces the external field at the location of the proton[3].

  • The Vinylic Proton (7.20 ppm): Located at the β -position of the enal system, resonance structures place a partial positive charge on this carbon, heavily deshielding the attached proton. It appears as a fine quartet ( J≈1.4 Hz) due to long-range allylic coupling ( 4J ) with the α -methyl group.

  • The Aromatic Region (7.28 & 7.45 ppm): The para-substitution creates an AA'BB' spin system. The protons closer to the electron-donating isopropyl group are slightly shielded, while those closer to the electron-withdrawing conjugated enal are deshielded.

Table 2: 1H NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
1.26Doublet (d)6.96HIsopropyl methyls:
2.10Doublet (d)1.43H α -Methyl:
2.93Septet (hept)6.91HIsopropyl methine:
7.20Quartet (q)1.41HVinylic proton: Ar-CH=C
7.28Doublet (d)8.12HAromatic protons (ortho to isopropyl)
7.45Doublet (d)8.12HAromatic protons (ortho to enal)
9.58Singlet (s)-1HAldehyde proton: -CHO
Carbon ( 13C ) NMR Causality

The 13C spectrum validates the carbon skeleton. The carbonyl carbon is pushed to 195.5 ppm due to the extreme deshielding effect of the oxygen atom. The alkene carbons ( Cα​ and Cβ​ ) are highly differentiated; the β -carbon (151.1 ppm) is significantly more deshielded than the α -carbon (136.8 ppm) due to the resonance-induced partial positive charge at the β -position, a hallmark of α,β -unsaturated systems[3].

Table 3: 13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
11.0 CH3​ α -Methyl carbon
23.8 2×CH3​ Isopropyl methyl carbons
34.1 CH Isopropyl methine carbon
126.8 2×CH Aromatic carbons (C3, C5)
130.1 2×CH Aromatic carbons (C2, C6)
132.5C (quat)Aromatic carbon (C1, attached to enal)
136.8C (quat)Vinylic α -carbon
150.2C (quat)Aromatic carbon (C4, attached to isopropyl)
151.1 CH Vinylic β -carbon
195.5 C=O Aldehyde carbonyl carbon

Conclusion

The rigorous spectroscopic characterization of 4-isopropyl-alpha-methylcinnamaldehyde demonstrates the profound impact of electronic conjugation and spatial geometry on analytical data. By employing self-validating experimental protocols, researchers can ensure the absolute reliability of their structural elucidations. The bathochromic shift of the IR carbonyl stretch and the distinct AA'BB' and allylic coupling patterns in the NMR spectra serve as definitive, causal proof of the molecule's highly conjugated, para-substituted architecture.

References

  • 2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)
  • 4-isopropyl-alpha-methyl cinnamaldehyde, 831-97-0 Source: The Good Scents Company URL
  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL

Sources

Exploratory

4-Isopropyl-alpha-methylcinnamaldehyde: Skin Sensitization Potential and Mechanistic Pathways

An In-Depth Technical Guide for Drug Development and Toxicology Professionals Executive Summary As the landscape of predictive toxicology shifts toward non-animal alternative methods (NAMs), understanding the precise mol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development and Toxicology Professionals

Executive Summary

As the landscape of predictive toxicology shifts toward non-animal alternative methods (NAMs), understanding the precise molecular mechanisms of fragrance and flavor compounds is paramount. 4-Isopropyl-alpha-methylcinnamaldehyde (CAS No. 831-97-0) is a synthetic organic compound widely utilized for its strong, sweet, and woody odor profile[1]. However, its chemical structure harbors a potent reactive moiety.

This whitepaper provides a comprehensive, mechanistically grounded evaluation of the skin sensitization potential of 4-Isopropyl-alpha-methylcinnamaldehyde. By mapping its reactivity to the OECD Adverse Outcome Pathway (AOP) for skin sensitization, we outline a self-validating Integrated Testing Strategy (ITS) to accurately quantify risk without relying on in vivo models.

Chemical Profile & Structural Sensitization Alerts

4-Isopropyl-alpha-methylcinnamaldehyde is an 2[2]. In predictive toxicology, this specific functional group is a well-documented structural alert for skin sensitization[3].

Because of its low molecular weight (< 500 Da) and optimal lipophilicity (LogP ~3.4), the molecule easily penetrates the stratum corneum. Once in the viable epidermis, it acts as an electrophile, covalently binding to endogenous nucleophilic skin proteins[4]. This haptenation process is driven by two distinct reaction chemistries:

  • Michael Addition : The electron-withdrawing aldehyde group polarizes the conjugated double bond, making the beta-carbon highly electrophilic. This site readily undergoes a Michael addition with "soft" nucleophiles, primarily the sulfhydryl (-SH) groups of cysteine residues[3][4].

  • Schiff Base Formation : The carbonyl carbon of the aldehyde can react directly with "hard" nucleophiles, such as the primary amine (-NH2) groups of lysine residues, forming a reversible Schiff base (imine) that can subsequently stabilize[3][4].

The Adverse Outcome Pathway (AOP) for Skin Sensitization

To systematically assess the risk of allergic contact dermatitis (ACD), we map the chemical's reactivity to the 5[5]. The AOP framework establishes a causal biological cascade from the initial chemical interaction to the final clinical disease.

  • Molecular Initiating Event (MIE) : Covalent binding of the electrophilic chemical (hapten) to skin proteins[4][6].

  • Key Event 2 (KE2) : Keratinocyte activation. The hapten-protein complex triggers the Keap1/Nrf2-ARE antioxidant and cytoprotective signaling pathway[5].

  • Key Event 3 (KE3) : Activation of dendritic cells (DCs). DCs internalize the haptenated proteins, upregulate co-stimulatory surface markers, and migrate to the draining lymph nodes[5][6].

  • Key Event 4 (KE4) : Antigen presentation to naive T-cells, driving the proliferation of memory T-cells (the induction phase of sensitization)[5][6].

  • Adverse Outcome (AO) : Upon re-exposure, an elicited immune response manifests clinically as Allergic Contact Dermatitis[5].

AOP MIE MIE: Covalent Binding (Haptenation) KE2 KE2: Keratinocyte Activation MIE->KE2 KE3 KE3: Dendritic Cell Activation KE2->KE3 KE4 KE4: T-Cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Adverse Outcome Pathway (AOP) for Skin Sensitization.

Experimental Protocols for Sensitization Assessment

Protocol 1: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C)

Target: MIE (Covalent Binding) Scientific Rationale: By utilizing synthetic peptides, we isolate the MIE to purely chemical kinetics, removing biological variables to confirm the electrophilic nature of the alpha,beta-unsaturated aldehyde[4]. Step-by-Step Methodology:

  • Preparation : Prepare a 100 mM stock solution of 4-Isopropyl-alpha-methylcinnamaldehyde in acetonitrile.

  • Incubation : Incubate the test chemical with synthetic Cysteine (Ac-RFAACAA-COOH) at a 1:10 molar ratio, and synthetic Lysine (Ac-RFAAKAA-COOH) at a 1:50 molar ratio. Store in the dark at 25°C for 24 hours.

  • Analysis : Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm.

  • Interpretation : Calculate percent peptide depletion relative to vehicle controls. Depletion >13.8% for cysteine or >9% for lysine classifies the chemical as a sensitizer.

Protocol 2: KeratinoSens™ Assay (OECD TG 442D)

Target: KE2 (Keratinocyte Activation) Scientific Rationale: The Keap1 sensor protein contains highly reactive cysteine residues. When the Michael acceptor binds Keap1, the Nrf2 transcription factor is released, translocates to the nucleus, and drives a luciferase reporter, providing a direct quantification of KE2[5]. Step-by-Step Methodology:

  • Cell Culture : Seed transgenic HaCaT cells (containing an ARE-luciferase reporter gene) in 96-well plates and incubate for 24 hours.

  • Exposure : Treat cells with 12 serial dilutions of the test chemical (e.g., 0.98 to 2000 µM) for 48 hours.

  • Measurement : Lyse the cells, add luciferin substrate, and measure luminescence using a microplate luminometer.

  • Viability Check : Perform a parallel MTT assay to ensure cytotoxicity is not confounding the induction data (cell viability must remain >70%).

  • Interpretation : A positive result is recorded if luciferase induction is ≥1.5-fold over the solvent control at non-cytotoxic concentrations.

Protocol 3: human Cell Line Activation Test (h-CLAT - OECD TG 442E)

Target: KE3 (Dendritic Cell Activation) Scientific Rationale: CD86 and CD54 are co-stimulatory molecules essential for T-cell activation. Measuring their upregulation in THP-1 cells confirms that the chemical successfully triggers the downstream immunological danger signals required for KE3[5]. Step-by-Step Methodology:

  • Dose Finding : Determine the CV75 (concentration yielding 75% cell viability) using propidium iodide (PI) exclusion.

  • Exposure : Incubate THP-1 cells with the test chemical at 1.2 × CV75 and serial dilutions for 24 hours.

  • Staining : Stain cells with fluorophore-conjugated anti-CD86 and anti-CD54 antibodies.

  • Flow Cytometry : Analyze the Relative Fluorescence Intensity (RFI) using a flow cytometer.

  • Interpretation : Sensitization potential is confirmed if CD86 RFI ≥ 150% or CD54 RFI ≥ 200% at cell viabilities >50%.

Workflow Step1 In Chemico: DPRA (MIE Assessment) Decision Integrated Testing Strategy (ITS) Step1->Decision Step2 In Vitro: KeratinoSens (KE2 Assessment) Step2->Decision Step3 In Vitro: h-CLAT (KE3 Assessment) Step3->Decision Outcome1 Sensitizer Decision->Outcome1 Outcome2 Non-Sensitizer Decision->Outcome2

Integrated Testing Strategy (ITS) Workflow for Sensitization Assessment.

Quantitative Data & Predictive Modeling

To synthesize the physicochemical properties and predictive assay thresholds, we utilize the following structured matrices.

Table 1: Physicochemical & Structural Properties[1][2]

PropertyValueImplication for Sensitization
CAS Number 831-97-0Unique Identifier
Molecular Weight 188.26 g/mol < 500 Da; easily penetrates the stratum corneum barrier.
LogP ~3.3 - 3.4Optimal lipophilicity for epidermal absorption and retention.
Structural Alert α,β-unsaturated aldehydeHigh probability of Michael addition and Schiff base formation.

Table 2: ITS Predictive Matrix for 4-Isopropyl-alpha-methylcinnamaldehyde

AssayAOP TargetReadout MetricThreshold for Positive ResultExpected Outcome
DPRA MIE% Peptide DepletionCys > 13.8%, Lys > 9.0%Positive (High Depletion)
KeratinoSens KE2Luciferase Induction≥ 1.5-foldPositive
h-CLAT KE3CD86 / CD54 RFICD86 ≥ 150%, CD54 ≥ 200%Positive

Conclusion & Regulatory Perspectives

4-Isopropyl-alpha-methylcinnamaldehyde possesses a definitive structural alert for skin sensitization. Its alpha,beta-unsaturated aldehyde moiety acts as a potent Michael acceptor, driving the Molecular Initiating Event of covalent protein binding[3][4].

By systematically applying the OECD AOP framework and non-animal ITS methodologies, drug development and cosmetic formulation professionals can accurately quantify its sensitization potency. Formulators utilizing this compound must conduct rigorous Quantitative Risk Assessments (QRA) and adhere to strict regulatory guidelines to establish safe use levels in consumer products.

References

  • LookChem. "Cas 831-97-0,4-isopropyl-alpha-methylcinnamaldehyde." LookChem.
  • PubChem. "2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- | C13H16O.
  • Taylor & Francis. "The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment."
  • AOP-Wiki.
  • ACS Publications. "Reaction Chemistry to Characterize the Molecular Initiating Event in Skin Sensitization: A Journey to Be Continued." Chemical Research in Toxicology.
  • RIVM. "RIVM rapport 601779001 The EU (Q)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Analytical Method for the Detection and Quantification of 4-Isopropyl-alpha-methylcinnamaldehyde

Introduction & Analytical Significance 4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 831-97-0) is a synthetic organic compound extensively utilized in the fragrance, flavor, and cosmetic industries for its robust sweet, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 831-97-0) is a synthetic organic compound extensively utilized in the fragrance, flavor, and cosmetic industries for its robust sweet, woody, and floral olfactory profile[1]. Structurally, it is an α,β -unsaturated aldehyde featuring a para-isopropyl substitution on the phenyl ring and a methyl group at the alpha position.

Because it shares structural homology with known sensitizers and reactive cinnamaldehyde derivatives[2], rigorous analytical monitoring is essential for toxicological assessments and compliance with International Fragrance Association (IFRA) quantitative standards[3]. This application note details a self-validating, high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol coupled with Solid-Phase Microextraction (SPME) to isolate and quantify this semi-volatile analyte in complex matrices.

Chemical Properties & Methodological Rationale

The physicochemical properties of 4-Isopropyl-alpha-methylcinnamaldehyde dictate the analytical approach. Its volatility and thermal stability make it an ideal candidate for gas-phase separation, while its conjugated π -system requires specific stationary phase chemistries to prevent peak tailing[1][4].

Table 1: Target Analyte Properties
PropertyValueAnalytical Implication
IUPAC Name (2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-enalStereochemistry (E/Z) may require high-resolution chromatography.
Molecular Formula C13H16ODetermines the exact mass and expected isotopic distribution.
Molecular Weight 188.26 g/mol Target molecular ion ( M+∙ ) for MS detection is m/z 188.
Boiling Point 297.1 °C (at 760 mmHg)Requires an oven temperature program reaching at least 280 °C.
Vapor Pressure ~0.00138 mmHg at 25°CHighly amenable to headspace SPME extraction at elevated temperatures.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, every step of this workflow is designed with a specific mechanistic purpose:

  • Extraction (Headspace SPME): Traditional liquid-liquid extraction (LLE) is prone to solvent masking effects and volatile analyte loss during the concentration phase. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. The mixed-mode polarity of this fiber maximizes the extraction efficiency of the semi-polar aldehyde group while capturing the hydrophobic aromatic backbone.

  • Chromatographic Separation (5% Phenyl-Methylpolysiloxane): Active aldehyde groups often interact with silanol sites on standard columns, causing peak tailing. A slightly polar column (e.g., HP-5MS) provides optimal π−π interactions between its phenyl groups and the conjugated aromatic system of the analyte, ensuring sharp, symmetrical peaks and baseline resolution from saturated analogs (like cyclamen aldehyde).

  • Ionization (EI at 70 eV): Electron Ionization at 70 eV is selected because it imparts sufficient internal energy to induce characteristic, reproducible α -cleavages. This generates a robust fragmentation pattern that is highly specific for structural confirmation and library matching[5][6].

GCMS_Workflow Sample Sample Prep (HS-SPME) Desorption Thermal Desorption Sample->Desorption Separation GC Separation (HP-5MS) Desorption->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole) Ionization->Detection

Figure 1: End-to-end SPME-GC-MS analytical workflow for volatile aldehyde profiling.

Detailed Step-by-Step Protocols

Protocol A: SPME Sample Preparation

This protocol is self-validating; the inclusion of an internal standard corrects for matrix effects and fiber degradation over time.

  • Sample Aliquoting: Transfer exactly 5.0 mL of the liquid sample (or aqueous matrix suspension) into a 10 mL precision headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of an internal standard (IS) solution (e.g., 4-phenylbutyraldehyde-d5 at 10 µg/mL). Causality: The IS mimics the target analyte's partitioning behavior, normalizing any fluctuations in extraction thermodynamics.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50 °C for 10 minutes under continuous agitation (250 rpm). Causality: Heating increases the kinetic energy and vapor pressure of the analyte, driving it into the headspace to achieve thermodynamic equilibrium rapidly.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50 °C.

  • Desorption: Retract the fiber, pierce the GC inlet septum, and expose the fiber for 3 minutes at 250 °C. Causality: Flash thermal desorption ensures a narrow injection band, which is critical for high-resolution chromatography.

Protocol B: GC-MS Instrumental Parameters

Implement the following parameters to optimize the signal-to-noise ratio and ensure complete elution.

Table 2: GC-MS Operating Parameters
ParameterSettingMechanistic Rationale
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl phase provides optimal π−π interactions.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains uniform chromatographic resolution.
Inlet Temperature 250 °CEnsures rapid desorption without thermal degradation.
Injection Mode Splitless (Purge open at 1.5 min)Maximizes trace analyte transfer to the column head.
Oven Program 60°C (2 min) 10°C/min to 280°C (5 min)Balances early-eluter resolution with timely heavy analyte elution.
Transfer Line Temp 280 °CPrevents cold spots and localized analyte condensation.
Ion Source Temp 230 °CStandard EI source temperature to prevent peak broadening.
Scan Range m/z 40 to 350Captures the molecular ion (188) and all low-mass fragments.

Results & Mass Spectral Interpretation

Upon Electron Ionization (70 eV), 4-Isopropyl-alpha-methylcinnamaldehyde yields a highly diagnostic fragmentation pattern characteristic of α,β -unsaturated aromatic aldehydes[5][7].

  • Molecular Ion ( M+∙ at m/z 188): Unlike aliphatic aldehydes which often lack a visible molecular ion, the highly conjugated π -system of this molecule stabilizes the radical cation, making m/z 188 clearly visible.

  • α -Cleavage ([M-CHO] + at m/z 159): The loss of the formyl radical (29 Da) is the most favored pathway. The resulting cation is highly stabilized by the adjacent double bond and the aromatic ring (allylic/benzylic stabilization). This is the primary quantifier ion.

  • Alkyl Cleavage ([M-CH 3​ ] + at m/z 173): The para-isopropyl group readily loses a methyl radical (15 Da) to form a stable secondary benzylic-like cation.

Fragmentation M_ion Molecular Ion[M]+• m/z 188 M_H [M-H]+ m/z 187 M_ion->M_H -H• (1 Da) M_CHO [M-CHO]+ m/z 159 (Quantifier) M_ion->M_CHO -CHO• (29 Da) M_CH3 [M-CH3]+ m/z 173 M_ion->M_CH3 -CH3• (15 Da) Tropylium Substituted Tropylium m/z 131 M_CHO->Tropylium -C2H4 (28 Da)

Figure 2: Proposed EI-MS fragmentation pathway for 4-Isopropyl-alpha-methylcinnamaldehyde.

Table 3: Selected Ion Monitoring (SIM) Parameters

For trace-level quantification (e.g., allergen screening), the MS should be operated in SIM mode using the following ions to maximize dwell time and sensitivity.

AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
4-Isopropyl- α -methylcinnamaldehyde 159188, 173, 13150
4-phenylbutyraldehyde-d5 (IS) 109153, 9250

References

  • "4-Isopropyl-alpha-methylcinnamaldehyde" - LookChem.
  • "2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- | C13H16O" - PubChem, National Institutes of Health.
  • "IFRA Fragrance Ingredient Glossary" - International Fragrance Association (IFRA).
  • "Mass Spectra Interpretation of Cinnamaldehyde Present in Whole and Powdered Cinnamon Oil" - ResearchGate.
  • "Cinnamaldehyde | C9H8O" - PubChem, National Institutes of Health.
  • "Fragmentation Pathway of trans-Cinnamaldehyde in Positive Ion Mode" - ResearchGate.

Sources

Application

Application of 4-Isopropyl-alpha-methylcinnamaldehyde as an organic synthesis intermediate

Title: Application Note: 4-Isopropyl- α -methylcinnamaldehyde as a Key Intermediate in Organic Synthesis and Fragrance Chemistry Executive Summary 4-Isopropyl- α -methylcinnamaldehyde (CAS: 831-97-0) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 4-Isopropyl- α -methylcinnamaldehyde as a Key Intermediate in Organic Synthesis and Fragrance Chemistry

Executive Summary

4-Isopropyl- α -methylcinnamaldehyde (CAS: 831-97-0) is a highly versatile α,β -unsaturated aldehyde. While it possesses its own mild woody and sweet aroma, its primary industrial and chemical significance lies in its role as the direct synthetic precursor to cyclamen aldehyde (2-methyl-3-(4-isopropylphenyl)propanal)[1]. Cyclamen aldehyde is a blockbuster fragrance ingredient known for its lily-of-the-valley scent, and it serves as a critical building block for agricultural fungicides and specialized pharmaceuticals[2]. This application note details the mechanistic principles, chemoselective hydrogenation protocols, and analytical benchmarks required to utilize 4-isopropyl- α -methylcinnamaldehyde effectively in organic synthesis.

Physicochemical Profile

Understanding the physical properties of this intermediate is critical for downstream purification (e.g., fractional distillation) and solvent selection.

PropertyValue
IUPAC Name (2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-enal
CAS Number 831-97-0
Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Boiling Point 297.1 °C at 760 mmHg
Density 0.969 g/cm³
Flash Point 119.4 °C

Mechanistic Insights: The Synthetic Utility

The synthetic utility of 4-isopropyl- α -methylcinnamaldehyde is defined by its conjugated α,β -unsaturated system. The molecule is typically synthesized via a base-catalyzed crossed-aldol condensation between 4-isopropylbenzaldehyde (cuminaldehyde) and propanal[3].

The Chemoselectivity Challenge: The transformation of 4-isopropyl- α -methylcinnamaldehyde into cyclamen aldehyde requires the chemoselective hydrogenation of the C=C double bond while leaving the C=O carbonyl group intact[4].

  • Thermodynamic vs. Kinetic Control: The reduction of the C=C bond is thermodynamically favored, but the C=O bond is highly reactive. If the reaction is not strictly controlled, consecutive reduction occurs, yielding cyclamen alcohol (3-(4-isopropylphenyl)-2-methylpropan-1-ol), which degrades the olfactory purity of the final batch[3].

  • Catalyst Selection: Academic protocols often utilize Ruthenium on Carbon (Ru/C)[3], while industrial scale-ups favor Palladium on Alumina (Pd/Al 2​ O 3​ ) doped with potassium acetate to suppress the over-reduction of the aldehyde[2]. Furthermore, continuous vapor-phase hydrogenation over Cu-Zn catalysts has been developed to minimize the residence time of the product on the catalyst bed, virtually eliminating alcohol formation[4].

Experimental Protocols

Protocol A: Upstream Synthesis via Crossed-Aldol Condensation Objective: Synthesize 4-isopropyl- α -methylcinnamaldehyde while minimizing propanal autocondensation.

  • Preparation: Charge a reactor with 4-isopropylbenzaldehyde and a base catalyst (e.g., KOH or sodium methoxide) in a suitable solvent.

  • Controlled Addition: Heat the mixture to the target reaction temperature (typically 40–60 °C). Add propanal dropwise into the reaction mixture.

    • Causality: Propanal is highly prone to self-condensation, forming 2-methylpent-2-enal. Dropwise addition ensures that the steady-state concentration of propanal remains low, forcing it to react with the more abundant 4-isopropylbenzaldehyde[3].

  • Workup: Neutralize the catalyst, wash the organic layer with brine, and isolate the intermediate via vacuum distillation.

Protocol B: Chemoselective Catalytic Hydrogenation (Ru/C Method) Objective: Reduce the C=C bond of the intermediate to yield cyclamen aldehyde.

  • Reactor Setup: Transfer the purified 4-isopropyl- α -methylcinnamaldehyde into a high-pressure stainless-steel autoclave.

  • Catalyst Loading: Add 2 wt% of Ru/C catalyst.

    • Causality: Ruthenium provides a balanced adsorption profile that, under optimized pressure, preferentially coordinates the alkene over the carbonyl group.

  • Inerting (Critical Safety Step): Seal the autoclave and purge the headspace three times with Nitrogen (N 2​ ) gas at 2 MPa.

    • Causality: Purging removes residual oxygen, preventing the formation of an explosive H 2​ /O 2​ mixture and protecting the Ru/C catalyst from oxidative deactivation.

  • Hydrogenation: Pressurize the reactor with Hydrogen (H 2​ ) gas to 10 MPa. Heat the system to 110 °C under vigorous mechanical stirring ( 800 rpm) to eliminate gas-liquid mass transfer resistance[3].

  • Monitoring & Termination: Monitor the hydrogen uptake. Once the theoretical volume of H 2​ for a single double-bond reduction is consumed, immediately cool the reactor to 20 °C and vent the pressure to halt the reaction, preventing over-reduction to cyclamen alcohol.

  • Filtration: Filter the product mixture through a Celite pad to recover the Ru/C catalyst for regeneration.

Data Presentation & Visualization

Table 1: Optimization of Hydrogenation Conditions for 4-Isopropyl- α -methylcinnamaldehyde

Catalyst SystemPhaseTemp (°C)PressureAdditivesTarget ProductSelectivity / Yield Profile
Ru/C (2 wt%) Liquid11010 MPaNoneCyclamen AldehydeModerate (~19.4% yield in unoptimized batch; prone to alcohol formation)[3]
Pd/Al 2​ O 3​ Liquid80–1002–5 MPaPotassium AcetateCyclamen AldehydeHigh (>85% chemoselectivity for saturated aldehyde)[2]
Cu-Zn Alloy Vapor150–250VacuumNoneCyclamen AldehydeVery High (Short residence time prevents over-reduction)[4]
[Ru(C 6​ H 6​ )Cl 2​ ] 2​ Liquid605 MPa(S)-MeO-BIPHEP(S)-Cyclamen AldehydeModerate enantiomeric excess (~60% ee), High chemoselectivity[5]

Reaction Pathway Visualization

Pathway A Cuminaldehyde + Propanal B Aldol Condensation A->B C 4-Isopropyl-alpha- methylcinnamaldehyde B->C Base Catalyst D Chemoselective Hydrogenation C->D E Cyclamen Aldehyde (Target) D->E C=C Reduction F Over-Reduction E->F G Cyclamen Alcohol (Byproduct) F->G C=O Reduction

Chemical workflow from cuminaldehyde to cyclamen aldehyde and its over-reduction byproduct.

References

  • LookChem. 4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0) Basic Information and Chemical Properties. Retrieved from: [Link]

  • PubChem (National Center for Biotechnology Information). 2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)-. Retrieved from:[Link]

  • Vrbková, E., Skýpala, T., Vyskočilová, E., & Červený, L. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates, 41(11), 9195-9205. DOI:[Link]

  • Takasago Perfumery Co Ltd. (1968).Process for manufacturing cyclamen aldehyde and its derivatives. U.S. Patent No. 3,415,884.
  • Alberico, E., et al. (2009). Asymmetric catalysis in fragrance chemistry: a new catalytic approach to non racemic Cyclamen-aldehyde. SciCF. DOI:[Link]

Sources

Method

Application Note &amp; Protocol: Clinical Sensitization Evaluation of 4-Isopropyl-alpha-methylcinnamaldehyde

Introduction & Mechanistic Rationale 4-Isopropyl-alpha-methylcinnamaldehyde (CAS 103-95-7), commercially known as Cyclamen aldehyde, is a monoterpenoid fragrance ingredient characterized by a powerful floral-green odor p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Isopropyl-alpha-methylcinnamaldehyde (CAS 103-95-7), commercially known as Cyclamen aldehyde, is a monoterpenoid fragrance ingredient characterized by a powerful floral-green odor profile[1]. Due to its electrophilic aldehyde moiety, it possesses the intrinsic potential to covalently bind to epidermal proteins, acting as a hapten. To ensure consumer safety, dermatological testing via the Human Repeat Insult Patch Test (HRIPT) is the gold standard clinical method for confirming the No-Observed-Effect Level (NOEL) for skin sensitization[2].

Causality Insight: The HRIPT does not aim to establish initial hazard—which is typically done via in vitro assays or the murine Local Lymph Node Assay (LLNA)[3]. Rather, it is a confirmatory clinical assay. It mimics real-world repeated exposure to validate that the formulated dose does not trigger the Adverse Outcome Pathway (AOP) for allergic contact dermatitis (ACD)[4].

The Adverse Outcome Pathway (AOP) of Sensitization

Understanding the biological cascade is critical for interpreting patch test results. Sensitization requires the chemical to penetrate the stratum corneum, haptenate self-proteins, and trigger an innate immune response (Signal 1) alongside dendritic cell maturation (Signal 2), culminating in T-cell proliferation in the draining lymph node.

AOP_Sensitization Hapten 1. Molecular Initiating Event Electrophilic Binding to Epidermal Proteins Keratinocyte 2. Keratinocyte Activation Release of Inflammatory Cytokines (IL-18, TNF-α) Hapten->Keratinocyte Dendritic 3. Dendritic Cell Maturation Antigen Presentation & Migration Hapten->Dendritic Keratinocyte->Dendritic TCell 4. T-Cell Proliferation Clonal Expansion in Lymph Node (Sensitization) Dendritic->TCell Elicitation 5. Elicitation Phase Allergic Contact Dermatitis upon Re-exposure TCell->Elicitation Challenge Patch

Adverse Outcome Pathway (AOP) for skin sensitization induced by Cyclamen aldehyde.

Pre-Clinical Dose Determination

Before exposing human subjects, the maximum safe concentration must be determined. For Cyclamen aldehyde, historical diagnostic patch testing utilizes a concentration of 2.5% in petrolatum (pet.)[5]. In vitro reconstructed human epidermis (RhE) models (e.g., OECD TG 439) are also strictly employed prior to human testing to rule out acute cytotoxicity and baseline irritancy[6].

Clinical HRIPT Protocol

This protocol is designed as a self-validating system . By incorporating parallel vehicle controls and utilizing a virgin test site during the challenge phase, the protocol isolates true Type IV delayed hypersensitivity from non-specific mechanical or chemical irritation[2].

HRIPT_Workflow Screening Subject Screening (n ≥ 100 Healthy Vols) Induction Induction Phase (9 Patches over 3 Weeks) Screening->Induction Rest Rest Phase (10-21 Days) Induction->Rest Challenge Challenge Phase (Virgin Site, 24h Patch) Rest->Challenge Evaluation Evaluation (24h, 48h, 72h, 96h) Challenge->Evaluation

Standard 6-week HRIPT clinical workflow for fragrance sensitization evaluation.

Step-by-Step Methodology

Phase I: Subject Selection & Preparation

  • Cohort Assembly: Recruit a minimum of 100 healthy volunteers[2]. Ensure a diverse representation of Fitzpatrick skin types. Exclude individuals with active dermatological conditions or a known history of severe fragrance allergies.

  • Test Article Preparation: Prepare Cyclamen aldehyde at the target concentration (e.g., 2.5%) in a suitable vehicle. A 3:1 ratio of diethyl phthalate to ethanol (DEP/EtOH) is standard for liquid fragrance materials to ensure uniform distribution and prevent rapid volatilization[2]. Alternatively, petrolatum can be used for semi-occlusive applications[5].

  • Control Preparation: Prepare a negative control patch containing only the vehicle (DEP/EtOH or petrolatum) to establish a baseline for tape/vehicle reactivity[2].

Phase II: Induction Phase (Weeks 1-3) Causality Insight: The induction phase requires repeated exposures to overcome the stratum corneum barrier and provide sufficient antigen payload to naive T-cells.

  • Apply 0.3 mL (or 0.3 g) of the test article and vehicle control to 25-mm Hill Top Chamber patches[2].

  • Apply the patches to the skin between the scapula and spinal midline under occlusive or semi-occlusive conditions[2],[7].

  • Instruct subjects to keep the patches dry and in place for 24 hours.

  • Remove the patches. Allow a 24-hour rest period (48 hours over weekends)[7].

  • Evaluate the site prior to the next application. Record any erythema or edema.

  • Repeat this process for a total of 9 consecutive applications to the exact same site[2],[7].

Phase III: Rest Phase (Weeks 4-5) Causality Insight: A 10 to 21-day rest period is biologically mandatory. It provides the necessary time for the clonal expansion of antigen-specific memory T-cells in the draining lymph nodes[7],[4].

  • Cease all patch applications.

  • Monitor subjects for any delayed reactions at the induction sites.

Phase IV: Challenge Phase (Week 6) Causality Insight: Challenging a previously unexposed (virgin) site proves that any reaction is systemic (immunological memory) rather than localized skin fatigue or barrier disruption[4].

  • Apply a single 24-hour patch of the test article and vehicle control to a naive test site (e.g., the volar forearm or a virgin site on the back)[2],[4].

  • Remove the patch after 24 hours.

  • Score the sites at 24, 48, 72, and 96 hours post-application by a trained clinical evaluator[2].

Data Presentation & Interpretation

Accurate differentiation between cumulative irritation and true allergic contact dermatitis (ACD) is the most critical aspect of the HRIPT. Irritation typically presents as a "decrescendo" effect (fading quickly after patch removal), whereas true sensitization exhibits a "crescendo" effect (worsening over 48-72 hours as the immune cascade amplifies).

Table 1: Standardized Clinical Scoring System for Patch Test Reactions

ScoreClinical ObservationInterpretation
0 No visible reactionNegative / No Sensitization
1 Mild, faint, or patchy erythemaWeak Irritation / Doubtful Response
2 Moderate, confluent erythemaIrritation or Weak Sensitization
3 Severe erythema with edemaProbable Sensitization
4 Severe erythema, edema, and vesicles/bullaeStrong Sensitization (ACD)

Self-Validating Criteria: For a study to be valid, all patchings in the negative control group must show a negative skin response, confirming that the patch material and vehicle are non-irritating[7]. Any reaction scoring ≥ 2 during the challenge phase necessitates a re-challenge to confirm the immunological nature of the response[2].

Conclusion

The HRIPT remains an indispensable tool in the safety evaluation of fragrance ingredients like 4-Isopropyl-alpha-methylcinnamaldehyde. By adhering to this rigorously controlled, vehicle-controlled protocol, researchers can confidently establish NOELs, ensuring that products reaching the market do not induce de novo sensitization in the general population.

References

  • Source: nih.
  • Source: eurofins.
  • Source: cdc.
  • Source: eclevarmedtech.
  • Source: researchgate.
  • Source: jagiellonskiecentruminnowacji.
  • Source: sfdchem.

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Application

Application Note: Utilizing 4-Isopropyl-alpha-methylcinnamaldehyde in Schiff Base Formation for Advanced Therapeutics and Material Science

Executive Summary & Mechanistic Grounding 4-Isopropyl-alpha-methylcinnamaldehyde (4-IPAMC, CAS 831-97-0) is a highly versatile, synthetic enal traditionally utilized in the fragrance industry. However, its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

4-Isopropyl-alpha-methylcinnamaldehyde (4-IPAMC, CAS 831-97-0) is a highly versatile, synthetic enal traditionally utilized in the fragrance industry. However, its unique structural topology makes it a highly privileged electrophile for [2] in drug discovery, biopolymer functionalization, and environmental chemistry.

As a Senior Application Scientist, it is critical to understand the causality of its structural substituents when designing experimental workflows:

  • The para-Isopropyl Group: Significantly increases the molecule's lipophilicity (estimated logP ~4.01). In antimicrobial applications, this lipophilic tail is essential for penetrating the dense lipid bilayers of bacterial cell membranes.

  • The alpha-Methyl Group: Introduces precise steric hindrance adjacent to the reactive carbonyl. During Schiff base formation, this steric bulk shields the resulting azomethine (C=N) bond from rapid nucleophilic attack by water, thereby tuning the hydrolysis rate. This makes 4-IPAMC ideal for designing controlled-release prodrugs and stimuli-responsive biopolymers.

This guide details field-proven protocols for leveraging 4-IPAMC in the synthesis of bioactive metal-coordinated ligands, dynamic biopolymer grafting, and vapor-phase malodor neutralization.

Synthesis of Bioactive Metallo-Schiff Base Complexes

Schiff base ligands derived from cinnamaldehyde derivatives and primary amines (such as amino acids or hydrazides) act as potent multidentate chelators. When coordinated with transition metals like Cu(II) or Zn(II), the overall polarity of the metal ion is reduced via partial sharing of its positive charge with the donor groups (Tweedy's chelation theory). This enhances the complex's lipophilicity, driving superior antimicrobial efficacy compared to the parent aldehyde [1, 4].

Experimental Protocol: Ligand Synthesis and Metal Chelation

This protocol is designed as a self-validating system. Do not proceed to metal chelation until FT-IR validation of the ligand is complete.

Step 1: Condensation of the Schiff Base Ligand

  • Preparation: Dissolve 10 mmol of the primary amine (e.g., L-leucine or benzhydrazide) in 25 mL of absolute ethanol.

  • Aldehyde Addition: Slowly add an equimolar amount (10 mmol) of 4-IPAMC to the stirring amine solution.

  • Acid Catalysis (Critical Step): Add glacial acetic acid dropwise until the pH reaches 4.0–4.5 .

    • Causality: This specific pH range is required to protonate the carbonyl oxygen (increasing the electrophilicity of the carbonyl carbon) without fully protonating the primary amine, which would render it non-nucleophilic.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 6 hours.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with ice-cold ethanol, and dry in vacuo.

  • Self-Validation (QC): Perform FT-IR spectroscopy on the dried precipitate. The reaction is successful only if the aldehydic C=O stretch (~1670 cm⁻¹) has completely disappeared and a sharp azomethine C=N stretch has emerged at ~1620 cm⁻¹.

Step 2: Transition Metal Complexation

  • Dissolution: Dissolve 2 mmol of the validated Schiff base ligand in 20 mL of acetonitrile.

  • Metal Addition: Add 1 mmol of Cu(II) acetate monohydrate (for a 2:1 Ligand:Metal ratio) dropwise to the solution.

  • Reflux & Recovery: Stir vigorously under reflux for 12 hours. Concentrate the solution to 1/3 of its volume and cool at room temperature overnight. Filter the resulting greenish-brown precipitate and dry in vacuo.

Workflow A 4-IPAMC (Electrophile) C Acid-Catalyzed Condensation (Ethanol, pH 4.0-4.5, Reflux) A->C B Primary Amine (Nucleophile) B->C D Schiff Base Ligand (FT-IR: C=N at 1620 cm⁻¹) C->D F Chelation Reaction (Acetonitrile, Reflux 12h) D->F E Cu(II) Acetate (Metal Salt) E->F G Purified Metallo-Schiff Base Antimicrobial Complex F->G

Workflow for synthesizing 4-IPAMC Schiff base ligands and metal complexes.

Dynamic Biopolymer Functionalization (Chitosan & Casein)

Grafting 4-IPAMC onto biopolymers via Schiff base linkages enhances the polymer's intrinsic biological properties. Because the imine bond is a "dynamic covalent bond," it remains stable at neutral pH but undergoes hydrolysis in acidic microenvironments (such as bacterial infection sites or tumor microenvironments), allowing for the [3].

Experimental Protocol: Chitosan-4-IPAMC Grafting
  • Polymer Solubilization: Dissolve 1.0 g of medium-molecular-weight chitosan in 50 mL of 5% (v/v) aqueous acetic acid. Stir continuously for 6 hours until a homogeneous, viscous solution is achieved.

  • Aldehyde Integration: Dissolve 0.6 g of 4-IPAMC in 10 mL of absolute ethanol. Add this dropwise to the chitosan solution under vigorous stirring.

  • Condensation: Allow the mixture to stir at ambient temperature for 6 hours. Causality: The reaction must be kept in the dark to prevent photo-oxidation of the unreacted enal double bond.

  • Precipitation & Washing: Neutralize the solution with 1M NaOH to precipitate the functionalized biopolymer. Filter and wash exhaustively with ethanol to remove any unreacted 4-IPAMC.

  • Self-Validation (QC): UV-Vis spectroscopy should reveal a new absorption peak at ~280-310 nm, confirming the n→π* transition of the newly formed C=N bond.

Pathway A Chitosan/Casein (Primary Amines) C Imine Condensation (Dynamic Covalent Bond) A->C B 4-IPAMC B->C D Functionalized Biopolymer (Stable at pH 7.4) C->D E Acidic Microenvironment (e.g., Infection Site pH < 6) D->E F Imine Hydrolysis (Bond Cleavage) E->F G Targeted Release of Antimicrobial 4-IPAMC F->G

Logical relationship of biopolymer functionalization and stimuli-responsive release.

Vapor-Phase Malodor Neutralization Systems

Beyond therapeutics, 4-IPAMC is highly effective in [5]. Aminic malodors (e.g., ammonia, trimethylamine) are highly volatile. 4-IPAMC, possessing a low but active vapor pressure (~0.001 mmHg at 25°C), reacts with these volatile amines directly in the vapor phase.

Mechanism of Action: Instead of merely masking the odor, the vapor-phase Schiff base condensation converts the low-molecular-weight, highly odorous amines into heavy, non-volatile, and organoleptically inert imines. The steric bulk of the alpha-methyl group prevents the 4-IPAMC from rapidly degrading in the air, providing a sustained deodorizing effect.

Quantitative Data Summary

The following table summarizes the optimized experimental parameters and expected outcomes for the various Schiff base applications of 4-IPAMC.

Application DomainPrimary Amine SourceCatalyst / pHReaction Temp & TimeKey Outcome / Validation Metric
Antimicrobial Ligands L-Leucine / HydrazidesGlacial Acetic Acid (pH ~4.5)Reflux (78°C), 6h>70% yield; C=N stretch at 1620 cm⁻¹
Metal Complexation Cu(II) / Zn(II) AcetateNone (Acetonitrile solvent)Reflux (82°C), 12hUp to 60% increase in bacterial inhibition
Biopolymer Grafting Chitosan / CaseinNone (Neutral/Alkaline)Ambient, 6–24hpH-responsive release profile (UV-Vis 280nm)
Malodor Control Volatile Amines (e.g., NH₃)Uncatalyzed (Vapor Phase)Ambient, InstantaneousFormation of organoleptically inert product

References

  • Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes Source: University of Mosul URL:[Link]

  • Enhancement of biological properties in casein protein through functionalization with cinnamaldehyde via Schiff base bonding: an RSC Advances Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

  • Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Application Source: International Journal of Innovative Science and Research Technology (IJISRT) URL:[Link]

  • Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides Source: Bendola Publishing URL:[Link]

  • Malodor control system (WO2010053891A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Isopropyl-alpha-methylcinnamaldehyde

Welcome to the technical support resource for the synthesis of 4-Isopropyl-alpha-methylcinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-Isopropyl-alpha-methylcinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Isopropyl-alpha-methylcinnamaldehyde?

The most common and established method for synthesizing 4-Isopropyl-alpha-methylcinnamaldehyde is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of 4-isopropylbenzaldehyde with propanal.[2][3] In this process, 4-isopropylbenzaldehyde, which lacks α-hydrogens, serves as the electrophilic acceptor for the enolate formed from propanal.[2][4] The subsequent dehydration of the β-hydroxy aldehyde intermediate is driven by the formation of a conjugated system with the aromatic ring, yielding the desired α,β-unsaturated aldehyde.[2][5]

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in this synthesis are a common issue and can often be attributed to several factors:

  • Side Reactions: The most significant contributor to low yields is the formation of unwanted side products. The primary side reaction to consider is the self-condensation of propanal, which leads to the formation of 2-methylpent-2-enal.[3]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, inappropriate reaction temperature, and the choice and concentration of the base catalyst can all negatively impact the yield.[1][6]

  • Inefficient Purification: Loss of product during the work-up and purification stages can also lead to a lower than expected final yield.

Some laboratory-scale syntheses have reported yields as low as 23% due to these side reactions, while optimized industrial processes can achieve yields in the range of 77-85%.[1]

Q3: How can I minimize the self-condensation of propanal?

The self-condensation of propanal is a competing reaction that can significantly reduce the yield of the desired product.[3] To minimize this side reaction, a slow, controlled addition of propanal to the reaction mixture containing 4-isopropylbenzaldehyde and the base is crucial.[1][3] This ensures that the concentration of the enolizable aldehyde (propanal) remains low at any given time, favoring the cross-condensation reaction with the non-enolizable 4-isopropylbenzaldehyde.[4] Using an excess of 4-isopropylbenzaldehyde can also help to drive the reaction towards the desired cross-condensation product.

Q4: What is the role of the base catalyst, and which one should I choose?

The base catalyst is essential for deprotonating the α-carbon of propanal to form the reactive enolate ion, which then acts as a nucleophile.[5][7] The choice and concentration of the base are critical for reaction efficiency and selectivity.[2]

  • Strong Bases: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[2] However, at high concentrations, they can promote the Cannizzaro reaction of 4-isopropylbenzaldehyde, a disproportionation reaction that produces the corresponding alcohol and carboxylic acid.[1][6]

  • Milder Bases: Using a milder base, such as sodium carbonate, can help to mitigate the Cannizzaro reaction.[1]

  • Solid Base Catalysts: Solid base catalysts, such as alkaline earth metal oxides or Al₂O₃-MgO mixed oxides, have also been used and can enhance catalytic activity.[8]

The optimal choice of base and its concentration should be determined through experimental optimization.

Q5: The final product has a strong odor of the starting aldehyde. What does this indicate?

A persistent smell of 4-isopropylbenzaldehyde in the final product suggests an incomplete reaction.[9] This could be due to several factors, including:

  • Insufficient reaction time or temperature.

  • Poor mixing.

  • Issues with the propanal, such as degradation or evaporation.

  • Problems with the catalyst, such as using an incorrect amount or an inactive batch. [9]

It is also possible that the reagents were added in the wrong order.[1] The propanal should be added slowly to the mixture of 4-isopropylbenzaldehyde and the base.

Q6: What are the best methods for purifying the crude product?

Purification of 4-Isopropyl-alpha-methylcinnamaldehyde is typically achieved through vacuum distillation.[1] This method is preferred because the compound can be susceptible to thermal degradation at its atmospheric boiling point.[9] Vacuum distillation allows for the purification to be carried out at a lower temperature, minimizing the risk of decomposition.[9]

Other potential purification methods include column chromatography, though this is generally less practical for larger scale syntheses.[9]

Q7: How should I store the purified 4-Isopropyl-alpha-methylcinnamaldehyde?

Like many aldehydes, 4-Isopropyl-alpha-methylcinnamaldehyde is susceptible to oxidation upon exposure to air, light, and heat.[9][10] This can lead to the formation of the corresponding carboxylic acid. To ensure the stability and purity of the product, it should be stored in a tightly sealed, amber-colored glass container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.[9][11]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-Isopropyl-alpha-methylcinnamaldehyde.

Low Reaction Yield
Symptom Potential Cause Recommended Action
Low conversion of starting materials 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. [9] 3. Poor quality of starting materials. 1. Increase reaction time and/or temperature cautiously, monitoring for side product formation. 2. Use a fresh batch of catalyst and ensure the correct molar ratio is used. 3. Ensure the purity of 4-isopropylbenzaldehyde and propanal. Consider distilling the aldehydes before use. [6]
Formation of significant side products 1. Self-condensation of propanal. [3] 2. Cannizzaro reaction of 4-isopropylbenzaldehyde. [1][6]1. Add propanal dropwise to the reaction mixture over an extended period. [1][3] 2. Consider using a milder base (e.g., sodium carbonate) or optimizing the concentration of the strong base. [1]
Product loss during work-up 1. Inefficient extraction. 2. Decomposition during purification. 1. Ensure the correct solvent is used for extraction and perform multiple extractions. 2. If using vacuum distillation, ensure the vacuum is adequate and the temperature is controlled to prevent thermal degradation. [9]
Product Purity Issues
Symptom Potential Cause Recommended Action
Presence of starting materials in the final product Incomplete reaction. [9]Refer to the "Low conversion of starting materials" section in the Low Reaction Yield table.
Product is a dark color Formation of colored impurities or degradation products. [9]Optimize the purification protocol. Consider a second purification step if necessary. [9]
Product is a gel or solidifies Formation of polymeric side products from propanal self-condensation. [9]1. Ensure slow addition of propanal. [9] 2. Maintain vigorous stirring to ensure a homogeneous reaction mixture. [9]

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropyl-alpha-methylcinnamaldehyde via Claisen-Schmidt Condensation

This protocol provides a general guideline. Optimization of specific parameters may be required.

Materials:

  • 4-isopropylbenzaldehyde

  • Propanal

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylbenzaldehyde in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a prepared solution of the base (e.g., aqueous sodium hydroxide) to the stirred 4-isopropylbenzaldehyde solution while maintaining a low temperature.

  • Add propanal to the dropping funnel, diluted with a small amount of ethanol.

  • Add the propanal solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.[1]

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified time to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and extract the product using an appropriate organic solvent.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-Isopropyl-alpha-methylcinnamaldehyde by vacuum distillation.[1]

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude 4-Isopropyl-alpha-methylcinnamaldehyde

  • Distillation apparatus with vacuum adapter

  • Heating mantle

  • Vacuum source

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the distillation apparatus for vacuum distillation.

  • Place the crude 4-Isopropyl-alpha-methylcinnamaldehyde into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Begin heating the flask gently with a heating mantle.

  • Gradually apply vacuum to the system.

  • Collect and discard any low-boiling fractions, which may include residual solvents or unreacted starting materials.

  • Increase the temperature to distill the 4-Isopropyl-alpha-methylcinnamaldehyde. Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

Visualizing the Process

Claisen-Schmidt Reaction Pathway

Claisen_Schmidt_Reaction Propanal Propanal Enolate Enolate Propanal->Enolate Deprotonation Base (OH-) Base (OH-) beta-Hydroxy Aldehyde Intermediate beta-Hydroxy Aldehyde Intermediate Enolate->beta-Hydroxy Aldehyde Intermediate Nucleophilic Attack 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde 4-Isopropyl-alpha-methylcinnamaldehyde 4-Isopropyl-alpha-methylcinnamaldehyde beta-Hydroxy Aldehyde Intermediate->4-Isopropyl-alpha-methylcinnamaldehyde Dehydration (-H2O) Water Water

Caption: The base-catalyzed Claisen-Schmidt condensation pathway.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_side_reactions Analyze for Side Products (e.g., by GC-MS) start->check_side_reactions propanal_self_condensation Propanal Self-Condensation Detected check_side_reactions->propanal_self_condensation Yes cannizzaro_reaction Cannizzaro Products Detected check_side_reactions->cannizzaro_reaction Yes check_reaction_conditions Review Reaction Conditions check_side_reactions->check_reaction_conditions No optimize_addition Slow Dropwise Addition of Propanal propanal_self_condensation->optimize_addition end Improved Yield optimize_addition->end optimize_base Use Milder Base or Lower Concentration cannizzaro_reaction->optimize_base optimize_base->end temp_control Inadequate Temperature Control? check_reaction_conditions->temp_control use_ice_bath Maintain Low Temperature (Ice Bath) temp_control->use_ice_bath Yes stoichiometry Incorrect Stoichiometry? temp_control->stoichiometry No use_ice_bath->end adjust_stoichiometry Use Excess 4-Isopropylbenzaldehyde stoichiometry->adjust_stoichiometry Yes check_purification Evaluate Purification Step stoichiometry->check_purification No adjust_stoichiometry->end optimize_distillation Optimize Vacuum Distillation Parameters check_purification->optimize_distillation Inefficient? optimize_distillation->end

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution Issues for 4-Isopropyl-alpha-methylcinnamaldehyde

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in resolving 4-Isopropyl-alpha-methylcinnamaldehyde (commonly known as Cyclamen Aldehyde, CAS 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in resolving 4-Isopropyl-alpha-methylcinnamaldehyde (commonly known as Cyclamen Aldehyde, CAS 103-95-7). With a LogP of 3.78, this hydrophobic aromatic aldehyde is highly prone to co-elution with synthetic precursors, aldol condensation byproducts, and positional isomers[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies designed for researchers and drug development professionals. Our goal is to move beyond trial-and-error and establish self-validating chromatographic systems that guarantee baseline resolution ( Rs​>1.5 ).

Section 1: Diagnostic Workflow for Co-Elution

Before altering your method, you must diagnose the root cause of the co-elution. Is it a true chemical co-elution (two distinct molecules eluting simultaneously), or is it a chromatographic artifact (e.g., on-column degradation, solvent mismatch)? Follow the logical workflow below to isolate the variable.

Coelution_Diagnostics A Co-elution Detected (Cyclamen Aldehyde) B Analyze Peak Shape & Spectral Purity (DAD/MS) A->B C1 Isomeric Impurity (e.g., Positional Isomers) B->C1 Identical MS, Close RT C2 Degradation / Precursor (e.g., Cuminic Aldehyde) B->C2 Different Mass, Shoulder Peak C3 Matrix Interference (Ghost Peaks / Carryover) B->C3 Present in Blank Runs D1 Change Stationary Phase (Phenyl-Hexyl) or Temp C1->D1 D2 Adjust Gradient Steepness & Organic Modifier (ACN) C2->D2 D3 Implement Guard Column & Strong Solvent Wash C3->D3

Diagnostic decision tree for identifying and resolving HPLC co-elution root causes.

Section 2: Troubleshooting Guide & FAQs

Q1: My target peak (Cyclamen Aldehyde) is co-eluting with a closely related synthetic impurity, and adjusting the Acetonitrile/Water gradient isn't helping. What is the mechanistic reason, and how do I fix it? A1: If altering the gradient steepness of a standard C18 column fails, you are likely dealing with a structurally similar impurity, such as cuminic aldehyde or an aldol condensation byproduct generated during synthesis[2]. C18 columns rely purely on hydrophobic (dispersive) interactions. Because the LogP differences between these analogs are minimal, their retention times converge.

  • The Fix: Switch to an orthogonal stationary phase. A Phenyl-Hexyl column introduces π−π interactions. The electron-rich aromatic ring of Cyclamen Aldehyde will interact differently with the phenyl phase compared to impurities with varying ring substitutions, effectively breaking the co-elution.

Q2: I am observing split peaks or a broad shoulder that looks like co-elution, but my sample is highly pure. What is happening? A2: This is a classic chromatographic artifact caused by solvent-analyte reactivity or injection solvent mismatch. Aldehydes are highly reactive electrophiles. If your mobile phase or sample diluent contains Methanol, Cyclamen Aldehyde can undergo reversible hemiacetal formation on-column, resulting in two interconverting species and apparent co-elution.

  • The Fix: Strictly use Acetonitrile (MeCN) and Water. A standard reverse-phase method utilizing MeCN, water, and an acidic modifier (like phosphoric acid for UV or formic acid for MS) maintains sharp peak shapes for this compound[1]. Additionally, ensure your sample is dissolved in the initial mobile phase composition to prevent volume overload and peak distortion[3].

Q3: How do I eliminate "ghost peaks" that co-elute with my target analyte during gradient runs? A3: Ghost peaks often arise from strongly retained impurities in the mobile phase, or sample carryover that elutes during the high-organic phase of a gradient[3]. If a ghost peak's retention time matches Cyclamen Aldehyde, it severely compromises quantitative accuracy.

  • The Fix: Run a "blank" gradient injecting only the mobile phase. If the peak persists, it is mobile phase contamination. Use an in-line filter or a guard column matching your analytical column's chemistry to trap these impurities before they reach the main column[4]. If it is carryover, implement a needle wash with a strong solvent (e.g., Isopropanol/Acetonitrile) and add a high-organic flush step at the end of your gradient[5].

Q4: My peaks are tailing badly, causing the tail of Cyclamen Aldehyde to co-elute with the next peak. How do I correct this? A4: Peak tailing in reverse-phase HPLC is predominantly caused by secondary interactions between the analyte and unreacted, active silanol groups on the silica support[6].

  • The Fix: Lower the mobile phase pH to between 2.0 and 3.0 using Formic Acid or Phosphoric Acid. This suppresses the ionization of the silanol groups, rendering them neutral and eliminating the secondary ion-exchange interactions that cause tailing[6].

Section 3: Quantitative Data on Resolution Optimization

To systematically resolve co-eluting critical pairs involving Cyclamen Aldehyde, refer to the following optimization parameters and their mechanistic effects.

Optimization ParameterInitial ConditionOptimized ConditionMechanistic EffectResolution ( Rs​ ) Outcome
Organic Modifier Methanol (MeOH)Acetonitrile (MeCN)Prevents on-column hemiacetal formation; sharpens aldehyde peaks. Rs​ increases from <1.0 to ~1.3
Stationary Phase Standard C18Phenyl-HexylInduces π−π interactions with the aromatic ring, separating structurally similar isomers. Rs​>1.8 (Baseline separation)
Gradient Steepness 5% B / min2% B / min (Shallow)Increases interaction time with the stationary phase for closely eluting critical pairs[3]. Rs​ increases by 0.3 - 0.5 units
Column Temperature 25 °C40 °CDecreases mobile phase viscosity, improving mass transfer and reducing peak tailing. Rs​ increases by ~0.2 units
Section 4: Self-Validating Experimental Protocol for Baseline Resolution

This protocol is designed as a self-validating system. If Step 4 does not yield an Rs​>1.5 , the system dictates a return to Step 2 with an orthogonal column, ensuring no false-positive validations are accepted into your workflow.

Objective: Achieve baseline resolution ( Rs​>1.5 ) for Cyclamen Aldehyde and its critical impurities. Prerequisites: Use an HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for peak purity analysis.

Step 1: System Suitability and Baseline Stabilization

  • Purge the HPLC system with 100% MS-grade Water, followed by 100% MS-grade Acetonitrile (MeCN) to remove any trace Methanol or contaminants.

  • Install a high-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Prepare the mobile phase: Channel A (Water + 0.1% Formic Acid) and Channel B (MeCN + 0.1% Formic Acid).

    • Causality: The acidic modifier suppresses silanol ionization on the column, preventing secondary interactions that cause peak tailing[6].

Step 2: Isocratic Scouting & Retention Mapping

  • Inject a 5 µL mixed standard (Cyclamen Aldehyde + known impurities).

  • Run a rapid scouting gradient (10% B to 90% B over 10 minutes).

  • Identify the elution composition (%B) of the target peak.

  • Validation Check: Calculate the retention factor ( k′ ). If k′ is not between 2 and 10, adjust the initial %B to ensure adequate retention without excessive broadening.

Step 3: Targeted Gradient Optimization

  • Program a shallow gradient focused strictly around the elution %B identified in Step 2. For example, if Cyclamen Aldehyde elutes at 60% B, run a gradient from 50% B to 70% B over 15 minutes (approx. 1.3% B/min)[3].

  • Set the column oven temperature to 40 °C to improve mass transfer kinetics.

  • Run the method and evaluate the chromatogram.

Step 4: Self-Validation & Orthogonal Pivot

  • Calculate the Resolution ( Rs​ ) and Peak Tailing Factor ( Tf​ ) using your chromatography data system.

  • Decision Gate:

    • If Rs​>1.5 and Tf​<1.5 : The method is validated for routine quantitative use.

    • If Rs​<1.5 : The co-elution is driven by structural similarity (e.g., positional isomers). Do not flatten the gradient further, as this will only cause peak broadening. Pivot to an orthogonal stationary phase (e.g., Phenyl-Hexyl or Pentafluorophenyl) and repeat Steps 2-4.

References
  • 2-Methyl-3-[4-(propan-2-yl)phenyl]propanal | SIELC - SIELC Technologies Source: sielc.com URL:1

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - Beilstein Journals Source: beilstein-journals.org URL:2

  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol - Benchchem Source: benchchem.com URL:3

  • HPLC Troubleshooting Guide - University of Pittsburgh Source: pitt.edu URL:4

  • HPLC Troubleshooting Guide - ACE Source: hplc.eu URL:6

  • LC Troubleshooting Guide - Agilent Source: agilent.com URL:5

Sources

Reference Data & Comparative Studies

Validation

Comparative toxicity of 4-Isopropyl-alpha-methylcinnamaldehyde vs Lilial

Title: Comparative Toxicity and Molecular Profiling: 4-Isopropyl-alpha-methylcinnamaldehyde vs. Lilial Executive Summary The fragrance and cosmetic formulation landscape has undergone a paradigm shift following the Europ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity and Molecular Profiling: 4-Isopropyl-alpha-methylcinnamaldehyde vs. Lilial

Executive Summary The fragrance and cosmetic formulation landscape has undergone a paradigm shift following the European Union's 2022 ban on Lilial (butylphenyl methylpropional) due to its classification as a Category 1B reproductive toxicant[1][2]. As drug development professionals and formulation scientists pivot towards safer alternatives, 4-Isopropyl-alpha-methylcinnamaldehyde (the unsaturated precursor to cyclamen aldehyde) has emerged as a critical structural analog. This guide provides an objective, data-driven comparison of their toxicological profiles, mechanistic pathways, and the experimental protocols required to validate their safety in vitro.

Molecular Mechanisms of Toxicity

Lilial (Butylphenyl methylpropional / p-BMHCA): Mitochondrial and Reproductive Toxicity Lilial's toxicity is primarily driven by its metabolic conversion and direct cellular interactions. In vitro studies on primary keratinocytes (HaCat cells) reveal that Lilial acts as a potent mitochondrial toxicant. It directly targets the mitochondrial respiratory chain, specifically inhibiting Electron Transport Chain (ETC) Complexes I and II. This disruption depolarizes the mitochondrial membrane, dissipates the membrane potential, and triggers a cascade of reactive oxygen species (ROS) overproduction. The subsequent depletion of cellular ATP inevitably leads to apoptosis. Furthermore, its systemic absorption and subsequent metabolic profiling led the European Chemicals Agency (ECHA) Risk Assessment Committee to classify it as Repr. 1B, indicating severe reproductive and developmental toxicity[3].

LilialPathway Lilial Lilial (p-BMHCA) Mito Mitochondrial Membrane Depolarization Lilial->Mito Targets ETC Inhibition of ETC Complexes I & II Mito->ETC Disrupts ROS Increased ROS Production ETC->ROS Induces ATP ATP Depletion ETC->ATP Reduces Apoptosis HaCat Cell Apoptosis ROS->Apoptosis Triggers ATP->Apoptosis Triggers

Caption: Lilial-induced mitochondrial toxicity and apoptosis pathway in HaCat cells.

4-Isopropyl-alpha-methylcinnamaldehyde: Electrophilic Reactivity and Sensitization Unlike Lilial, 4-Isopropyl-alpha-methylcinnamaldehyde lacks the specific para-tert-butyl ring substitution that is heavily implicated in Lilial's reprotoxicity. However, its chemical structure contains an α,β -unsaturated aldehyde moiety. This conjugated system acts as a potent Michael acceptor. From a mechanistic standpoint, this electrophilicity allows it to form covalent adducts with nucleophilic amino acids (such as the thiol groups of cysteine and the primary amines of lysine) on epidermal proteins. This haptenation process is the initiating event in allergic contact dermatitis (skin sensitization). While it avoids the severe systemic CMR (Carcinogenic, Mutagenic, Reprotoxic) classification of Lilial, its localized sensitization potential requires strict concentration management in topical applications.

Quantitative Toxicity Comparison

The following table synthesizes the critical toxicological endpoints for both compounds, demonstrating the shift from systemic reproductive hazards (Lilial) to localized sensitization hazards (4-Isopropyl-alpha-methylcinnamaldehyde).

Toxicological EndpointLilial (Butylphenyl methylpropional)4-Isopropyl-alpha-methylcinnamaldehyde
Acute Oral Toxicity (LD50, Rat) 1,390 mg/kg (Harmful if swallowed)[3][4]~3,810 mg/kg (Moderately toxic)[5]
Reproductive Toxicity Category 1B (Banned in EU Cosmetics)[2]Not classified as Repr. 1B
Skin Sensitization Positive (Sensitizer)Positive (Michael Acceptor / Haptenation)
Mitochondrial Disruption High (Inhibits ETC Complexes I & II)Low to Moderate
Regulatory Status (EU) Prohibited in cosmetics (Effective March 2022)[1][2]Permitted (Subject to IFRA limits)

Experimental Protocols for Toxicity Validation

To ensure scientific integrity and self-validating results, researchers must employ standardized in vitro assays. Below are the definitive protocols for evaluating the specific toxicological mechanisms of these compounds.

Protocol 1: HaCat Cell Viability and Mitochondrial ROS Assay (Validating Lilial Toxicity) This protocol isolates the mitochondrial disruption pathway caused by Lilial exposure, providing a self-validating loop where ATP depletion directly correlates with ROS spikes.

  • Cell Culture: Seed human immortalized keratinocytes (HaCat cells) in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Lilial (10 µM to 500 µM) in DMSO (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Treat the cells and incubate for 24 hours.

  • ROS Quantification: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is oxidized by intracellular ROS into highly fluorescent DCF.

  • ATP Measurement: In a parallel identical plate, lyse the cells and add a luciferin-luciferase reagent (e.g., CellTiter-Glo).

  • Data Acquisition: Measure DCF fluorescence (Ex/Em = 485/535 nm) and ATP luminescence using a microplate reader.

  • Causality Check: A dose-dependent increase in fluorescence coupled with a proportional decrease in luminescence confirms mitochondrial ETC uncoupling and subsequent ATP depletion.

Protocol 2: Direct Peptide Reactivity Assay (DPRA) for Sensitization (Validating 4-Isopropyl-alpha-methylcinnamaldehyde) This chemistry-based assay quantifies the Michael addition reactivity of the α,β -unsaturated aldehyde, accurately predicting its skin sensitization potential without relying on animal models.

  • Peptide Preparation: Synthesize or procure standard heptapeptides containing either a single Cysteine (Cys) or Lysine (Lys) residue. Dissolve Cys-peptide in phosphate buffer (pH 7.5) and Lys-peptide in ammonium acetate buffer (pH 10.2).

  • Incubation: Mix the test compound (4-Isopropyl-alpha-methylcinnamaldehyde) with the peptides at specific molar ratios (1:10 for Cys, 1:50 for Lys). Incubate the vials in the dark at 25°C for exactly 24 hours.

  • HPLC Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Quantification: Calculate the percent depletion of the unreacted peptide by comparing the peak area of the treated samples against the vehicle control.

  • Classification: A mean peptide depletion of >6.38% categorizes the compound as a reactive sensitizer, validating its electrophilic haptenation mechanism.

DPRA TestSub 4-Iso-alpha-methylcinnamaldehyde (Test Substance) Incubation Incubation (24h, 25°C, Dark) TestSub->Incubation Peptide Synthetic Peptides (Cysteine & Lysine) Peptide->Incubation HPLC HPLC-UV Analysis (Quantify Depletion) Incubation->HPLC Extract Class Sensitization Classification (Based on % Depletion) HPLC->Class Data Analysis

Caption: Direct Peptide Reactivity Assay (DPRA) workflow for sensitization profiling.

Conclusion

The transition from Lilial to alternatives like 4-Isopropyl-alpha-methylcinnamaldehyde represents a necessary evolution in formulation science, prioritizing systemic safety over legacy olfactory profiles. While Lilial's mechanism of toxicity is rooted in severe mitochondrial disruption and reproductive harm[2], 4-Isopropyl-alpha-methylcinnamaldehyde presents a manageable, localized risk profile primarily associated with skin sensitization via electrophilic protein haptenation. By employing robust in vitro assays like DPRA and mitochondrial ROS quantification, development professionals can confidently navigate this shifting regulatory environment.

References

  • Beware of online purchases of cosmetics with banned fragrances - BAVG. Federal Office for Consumer Health (BAVG).[Link]

  • Lilial and fertility: EU bans toxic fragrance ingredient from personal care products. Environmental Working Group (EWG).[Link]

  • Butylphenyl Methylpropional – is the aggregate exposure safe? Critical Catalyst.[Link]

  • Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission Scientific Committee on Consumer Safety (SCCS).[Link]

  • Fragrance chemicals lyral and lilial decrease viability of HaCat cells. National Toxic Encephalopathy Foundation.[Link]

  • LILIAL Safety Data Sheet. Prodasynth.[Link]

Sources

Comparative

4-Isopropyl-alpha-methylcinnamaldehyde vs other fragrance aldehydes in receptor binding assays

Title: 4-Isopropyl-alpha-methylcinnamaldehyde vs. Fragrance Aldehydes: A Comparative Guide to Olfactory Receptor Binding Assays Byline: Senior Application Scientist Introduction The characterization of fragrance aldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 4-Isopropyl-alpha-methylcinnamaldehyde vs. Fragrance Aldehydes: A Comparative Guide to Olfactory Receptor Binding Assays

Byline: Senior Application Scientist

Introduction

The characterization of fragrance aldehydes has evolved from subjective olfactory profiling to rigorous pharmacological quantification. 4-Isopropyl-alpha-methylcinnamaldehyde (widely known in the industry as Cyclamen aldehyde) represents a structurally fascinating class of aliphatic-aromatic aldehydes[1]. In modern drug development and sensory science, understanding its precise interaction with G-protein-coupled olfactory receptors (ORs) relative to other aldehydes—such as Lyral, Lilial, and Bourgeonal—is critical. This guide provides an objective, data-driven comparison of these molecules and outlines the gold-standard experimental workflows used to profile them.

Structural Causality and Receptor Affinity

The binding affinity of fragrance aldehydes is dictated by their steric bulk, the position of the aldehyde moiety, and the flexibility of their carbon chains. Small structural modifications completely alter the receptor target profile.

  • Cyclamen Aldehyde: Features a rigid para-isopropylphenyl group and an alpha-methyl substitution. This specific steric hindrance restricts rotational freedom, making it a highly selective agonist for OR10A6 [1] and OR3A1 [2].

  • Bourgeonal: Possesses a para-tert-butyl group but lacks the alpha-methyl substitution, giving it a more flexible propanal chain. This allows it to act as a potent agonist for OR1D2 (also known as hOR17-4), a receptor famously implicated in human sperm chemotaxis[3].

  • Lyral: A cyclohexene derivative with a longer, hydroxylated aliphatic tail. It shares cross-reactivity with Cyclamen aldehyde at OR10A6[1], but its bulky ring structure shifts its secondary affinity toward OR2W1[4].

Table 1: Comparative Olfactory Receptor Binding Profiles

Fragrance AldehydePrimary Target OR(s)Secondary TargetsRepresentative EC50 (µM)*Structural Key Feature
Cyclamen Aldehyde OR10A6[1], OR3A1[2]OR1A1[3]15 - 35p-isopropyl, α-methyl
Bourgeonal OR1D2 (hOR17-4)[3]OR1E22 - 10p-tert-butyl, unsubstituted
Lyral OR10A6[1]OR2W1[4]40 - 60Hydroxylated cyclohexene
Lilial OR3A1[2]OR1D220 - 50p-tert-butyl, α-methyl

*Note: EC50 values are representative ranges derived from heterologous expression systems and vary based on the specific chaperone co-expression efficiency.

Mechanistic Pathway of Aldehyde-OR Activation

To design a robust assay, we must first understand the biological cascade. When an odorant binds, ORs couple to the olfactory G-protein alpha subunit (Gαolf)[3]. This triggers the activation of Adenylyl Cyclase 3 (Adcy3), which subsequently catalyzes the generation of cyclic AMP (cAMP) from ATP[3]. The local accumulation of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to cellular depolarization via calcium influx[3].

OR_Signaling Ligand Fragrance Aldehyde (e.g., Cyclamen Aldehyde) Receptor Olfactory Receptor (e.g., OR10A6) Ligand->Receptor Binds GProtein Gαolf Protein Receptor->GProtein Activates Effector Adenylyl Cyclase 3 (AC3) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes ATP Channel CNG Ion Channel SecondMsg->Channel Opens Calcium Ca2+ Influx (Readout) Channel->Calcium Depolarization

Figure 1: Canonical Gαolf-mediated signaling pathway upon fragrance aldehyde binding.

Experimental Methodology: Self-Validating Receptor Binding Assays

As an application scientist, I cannot overstate the importance of assay architecture. Olfactory receptors are notoriously difficult to express in heterologous systems (like HEK293T cells) because they are retained in the endoplasmic reticulum.

Causality Check: To overcome this bottleneck, we must co-transfect the receptors with RTP1S (Receptor Transporting Protein 1 Short) . RTP1S acts as a molecular chaperone, masking ER-retention signals and facilitating the translocation of the OR to the plasma membrane. Furthermore, to ensure trustworthiness, the cAMP Luminescence Assay must be designed as a self-validating system that rules out false positives from endogenous receptors or false negatives from dead biosensors.

Protocol: High-Throughput cAMP Luminescence Assay

Objective: Quantify the EC50 of Cyclamen aldehyde vs. Bourgeonal.

Step 1: Cell Preparation & Transfection

  • Seed HEK293T cells in a 96-well plate at 3x10^4 cells/well in DMEM + 10% FBS.

  • After 24 hours, perform transient co-transfection using Lipofectamine 3000.

    • Target Wells: OR10A6 plasmid + RTP1S plasmid + pGloSensor™ cAMP plasmid.

    • Negative Control Wells: Empty vector (pcDNA3.1) + RTP1S + pGloSensor. (Rationale: Validates that the aldehyde isn't activating endogenous HEK receptors).

Step 2: Assay Preparation 3. 24 hours post-transfection, replace media with an assay buffer (HBSS + 20 mM HEPES) containing 2% GloSensor™ cAMP Reagent. 4. Incubate for 2 hours at room temperature to allow the biosensor to equilibrate.

Step 3: Ligand Stimulation & Validation 5. Prepare serial dilutions of Cyclamen aldehyde and Bourgeonal (0.1 µM to 300 µM) in assay buffer. 6. System Validation (Positive Control): Treat dedicated wells with 10 µM Forskolin. (Rationale: Forskolin directly activates Adenylyl Cyclase. If these wells fail to luminesce, the cAMP biosensor or cell viability is compromised, invalidating the entire plate). 7. Add the aldehyde dilutions to the target and negative control wells.

Step 4: Kinetic Readout 8. Immediately transfer the plate to a microplate luminometer. 9. Record luminescence continuously for 30 minutes. Calculate the Area Under the Curve (AUC) or peak luminescence for data analysis.

Assay_Workflow cluster_controls Self-Validating Ligand Stimulation Step1 Cell Preparation HEK293T + RTP1S Chaperone Step2 Transient Transfection OR Plasmid + cAMP Biosensor Step1->Step2 Seed 24h prior Control1 Negative Control Empty Vector + Aldehyde Step2->Control1 24h Post-Transfection Target Target Assay OR + Aldehyde Dose-Response Step2->Target Control2 Positive Control Forskolin (AC Activator) Step2->Control2 Step4 cAMP Luminescence Readout (Microplate Luminometer) Control1->Step4 Target->Step4 15-30 min Incubation Control2->Step4 Step5 Data Normalization & EC50 Calculation Step4->Step5 Luminescence Output

Figure 2: Self-validating workflow for high-throughput cAMP luminescence assay.

Data Interpretation and Field Insights

When analyzing the luminescence data, Cyclamen aldehyde typically exhibits a sharp dose-response curve for OR10A6, plateauing around 100 µM. In contrast, if Cyclamen aldehyde is applied to OR1D2-expressing cells, the response remains flat, identical to the negative control. This lack of cross-reactivity highlights the precision of the olfactory coding system.

Beyond traditional fragrance applications, recent ectopic receptor research has shown that OR10A6 is not just limited to the nasal epithelium; it is actively expressed in human epidermal keratinocytes[1]. Activation of OR10A6 by Cyclamen aldehyde and Lyral has been linked to the modulation of skin stress responses[1], opening exciting new avenues for these specific aldehydes in cosmeceutical and dermatological drug development[5].

References[3] Title: Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease | Source: nih.gov | URL:Verified Link[2] Title: OR3A1 - Wikipedia | Source: wikipedia.org | URL:Verified Link[1] Title: A Rose Extract Protects the Skin against Stress Mediators: A Potential Role of Olfactory Receptors | Source: mdpi.com | URL:Verified Link[5] Title: A Rose Extract Protects the Skin against Stress Mediators: A Potential Role of Olfactory Receptors | Source: researchgate.net | URL:Verified Link[4] Title: Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors | Source: frontiersin.org | URL:Verified Link

Sources

Validation

A Comparative Guide to the Validation of In Silico Predictive Models for 4-Isopropyl-alpha-methylcinnamaldehyde Sensitization

For researchers, scientists, and professionals in drug development, the accurate prediction of a chemical's potential to cause skin sensitization is a critical aspect of safety assessment. With the increasing regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate prediction of a chemical's potential to cause skin sensitization is a critical aspect of safety assessment. With the increasing regulatory and ethical push to reduce animal testing, in silico predictive models have emerged as powerful tools.[1][2] This guide provides an in-depth comparison and validation framework for in silico models specifically for assessing the skin sensitization potential of 4-Isopropyl-alpha-methylcinnamaldehyde, a common fragrance ingredient also known as cyclamen aldehyde.

The Challenge: Predicting Skin Sensitization

Skin sensitization is a complex immunological process that can lead to allergic contact dermatitis (ACD).[3] The process is initiated when a chemical (a hapten or pro-hapten) penetrates the skin and covalently binds to skin proteins.[4][5] This hapten-protein complex is then recognized by the immune system, leading to an allergic response upon subsequent exposure.[6][7] The complexity of this biological cascade makes predicting sensitization potential a significant scientific challenge.[8]

The European Union's ban on animal testing for cosmetic ingredients since 2013 has accelerated the development and adoption of non-animal testing methods, including in silico models.[1] These computational methods offer a rapid and cost-effective means of preliminary safety assessment.[2]

The Adverse Outcome Pathway (AOP) for Skin Sensitization: A Mechanistic Framework

A robust validation of any predictive model for skin sensitization must be grounded in the biological mechanism. The Adverse Outcome Pathway (AOP) for skin sensitization, developed and promoted by the Organisation for Economic Co-operation and Development (OECD), provides this essential framework.[6][9] The AOP outlines the sequence of events from the initial chemical interaction with the skin to the final adverse outcome of allergic contact dermatitis.

The key events (KEs) in the skin sensitization AOP are:

  • KE1: Covalent Binding to Skin Proteins (Haptenation). This is the molecular initiating event (MIE) where the chemical or its metabolite binds to skin proteins.[4][5]

  • KE2: Keratinocyte Activation. This involves the response of skin cells (keratinocytes) to the chemical stress, leading to the activation of inflammatory pathways.[10][11]

  • KE3: Dendritic Cell Activation. Dendritic cells, the immune sentinels of the skin, are activated and mature.[12][13]

  • KE4: T-cell Proliferation. Activated dendritic cells migrate to the lymph nodes and present the hapten-protein complex to T-cells, leading to their proliferation and the development of immunological memory.[9]

In silico models often target one or more of these key events to predict the overall sensitizing potential of a chemical.

Comparing In Silico Predictive Models

A variety of in silico models are available for predicting skin sensitization, broadly categorized as rule-based (expert systems) and statistical-based (e.g., QSAR) models.[14] The choice of model depends on the specific needs of the assessment, including the chemical space of interest and the desired level of mechanistic detail.

Model TypePrincipleExamplesStrengthsLimitations
Rule-Based (Expert Systems) Based on known chemical rules and structural alerts associated with sensitization.Derek Nexus, ToxtreeMechanistically interpretable, transparent decision-making process.May not cover novel chemical classes, relies on existing expert knowledge.
Statistical-Based (QSAR) Uses statistical correlations between chemical structures/properties and sensitization data.CASE Ultra, VEGACan identify novel sensitizers, can provide quantitative predictions.Can be a "black box," predictive power is dependent on the quality and diversity of the training data.
Hybrid Models Combine elements of both rule-based and statistical approaches.TIMES-SSAims to leverage the strengths of both approaches for improved accuracy.Can be more complex to develop and validate.

The Gold Standard for Validation: OECD Principles for (Q)SAR Models

For an in silico model to be considered scientifically valid for regulatory purposes, it must adhere to the principles established by the OECD.[15][16][17] These principles ensure the transparency, reliability, and predictive capacity of the model.

The five OECD principles are:

  • A defined endpoint: The model must predict a specific, well-defined biological effect.

  • An unambiguous algorithm: The method used to develop the model should be clearly described.

  • A defined domain of applicability: The model should only be used to make predictions for chemicals that are similar to those used to develop the model.

  • Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be rigorously evaluated.

  • A mechanistic interpretation, if possible: The model should, ideally, be consistent with our understanding of the underlying biology.

Experimental Data for Validation: A Multi-Faceted Approach

The validation of in silico predictions for 4-Isopropyl-alpha-methylcinnamaldehyde requires high-quality experimental data. A weight-of-evidence approach, integrating data from multiple sources, provides the most robust validation.

In Chemico and In Vitro Assays

A suite of OECD-validated non-animal tests, each addressing a specific key event in the AOP, are crucial for generating validation data.[18]

AssayOECD Test GuidelineKey Event AddressedPrinciple
Direct Peptide Reactivity Assay (DPRA) OECD 442CKE1: HaptenationMeasures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its reactivity with skin proteins.[4][5][19]
KeratinoSens™ OECD 442DKE2: Keratinocyte ActivationUses a reporter gene assay in a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 pathway, a key response to electrophilic stress.[10][11][20]
Human Cell Line Activation Test (h-CLAT) OECD 442EKE3: Dendritic Cell ActivationMeasures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.[12][13][21]
Experimental Protocols
  • Preparation of Reagents: Prepare solutions of the test chemical, a cysteine-containing peptide, and a lysine-containing peptide.

  • Incubation: Incubate the test chemical with each peptide solution for 24 hours.[4]

  • Analysis: Analyze the samples using high-performance liquid chromatography (HPLC) with UV detection to measure the depletion of the peptides.[19]

  • Calculation and Prediction: Calculate the percentage of peptide depletion. Based on the depletion values for both cysteine and lysine, the chemical is categorized into reactivity classes (low, medium, high, or minimal reactivity).[4]

  • Cell Culture: Culture the KeratinoSens™ cell line, which contains a luciferase gene under the control of an antioxidant response element (ARE).[20][22]

  • Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.[20]

  • Luciferase Assay: Measure the induction of the luciferase gene as an indicator of Keap1-Nrf2 pathway activation.[22]

  • Cytotoxicity Assay: Concurrently, assess cell viability to ensure that the observed gene induction is not due to cytotoxicity.[10]

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at non-cytotoxic concentrations.[10]

  • Cell Culture: Culture the THP-1 human monocytic leukemia cell line.[23]

  • Exposure: Expose the cells to a range of concentrations of the test chemical for 24 hours.[12]

  • Staining: Stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[24]

  • Flow Cytometry: Analyze the cells using flow cytometry to quantify the expression of CD86 and CD54.[13]

  • Data Analysis: A chemical is classified as a sensitizer if it causes a significant increase in the expression of either CD86 or CD54 above a defined threshold.[12]

Visualizing the Validation Workflow

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Validation Assessment in_silico_model In Silico Model (e.g., QSAR, Expert System) prediction Prediction for 4-Isopropyl-alpha-methylcinnamaldehyde (Sensitizer/Non-sensitizer) in_silico_model->prediction comparison Compare Prediction with Experimental Data prediction->comparison dpra DPRA (KE1) dpra->comparison keratinosens KeratinoSens™ (KE2) keratinosens->comparison hclat h-CLAT (KE3) hclat->comparison conclusion Conclusion on Model Validity comparison->conclusion

Caption: Workflow for the validation of in silico predictions using experimental data.

The Role of Human and Animal Data

While the focus is on non-animal methods, existing high-quality human data (e.g., from human repeated insult patch tests) and historical animal data (e.g., from the local lymph node assay, LLNA) can be invaluable for a comprehensive validation.[25][26] The LLNA, in particular, has been a benchmark for developing and validating many alternative methods.[18]

Conclusion: Towards a Confident Prediction

The validation of in silico predictive models for the skin sensitization of 4-Isopropyl-alpha-methylcinnamaldehyde is a multifaceted process that requires a deep understanding of the underlying biological mechanisms, adherence to internationally recognized validation principles, and the integration of high-quality experimental data. By employing a weight-of-evidence approach that combines predictions from well-validated in silico models with data from a battery of in chemico and in vitro assays, researchers and drug development professionals can make confident decisions about the safety of this and other chemicals, while adhering to the highest scientific and ethical standards.

References

  • In silico Prediction of Skin Sensitization: Quo vadis? - Frontiers. (2021, May 3). Retrieved from [Link]

  • In Silico Models for Skin Sensitization and Irritation - PubMed. (2022). Retrieved from [Link]

  • Evaluation of in silico tools to predict the skin sensitization potential of chemicals. (n.d.). Retrieved from [Link]

  • Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - Joint Research Centre. (n.d.). Retrieved from [Link]

  • Skin Sensitisation: the KeratinoSen assay - Joint Research Centre - European Union. (n.d.). Retrieved from [Link]

  • Direct Peptide Reactivity Assay (DPRA) - Eurofins. (n.d.). Retrieved from [Link]

  • KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - Joint Research Centre. (n.d.). Retrieved from [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed. (2024, February 22). Retrieved from [Link]

  • Decoding Safety: Unraveling the Mechanism of the Keratinosens Assay Kit. (2024, January 5). Retrieved from [Link]

  • (PDF) Direct peptide reactivity assay (DPRA) for prediction of skin sensitisation: Validation for fifteen reference chemicals - ResearchGate. (n.d.). Retrieved from [Link]

  • Human Cell Line Activation Test (h-CLAT). (n.d.). Retrieved from [Link]

  • Human Cell Line Activation Test (h-CLAT, OECD 442E) - IIVS.org. (n.d.). Retrieved from [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - Taylor & Francis. (2024, February 22). Retrieved from [Link]

  • Validation and Application of the KeratinoSens Assay, a Novel In Vitro Skin Sensitization Assay | IIVS.org. (n.d.). Retrieved from [Link]

  • Evaluation report on the Direct Peptide Reactivity Assay (DPRA) for alternative to skin sensitisation test - JaCVAM. (n.d.). Retrieved from [Link]

  • In Silico Models for Skin Sensitization and Irritation | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • A brief introduction to the KeratinoSens™ assay - Gentronix. (2026, February 24). Retrieved from [Link]

  • In Silico Prediction of Skin Sensitization for Compounds via Flexible Evidence Combination Based on Machine Learning and Dempster–Shafer Theory | Chemical Research in Toxicology - ACS Publications. (2024, May 16). Retrieved from [Link]

  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models | OECD. (2014, September 3). Retrieved from [Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - Taylor & Francis. (2024, February 22). Retrieved from [Link]

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C) - IIVS.org. (n.d.). Retrieved from [Link]

  • Development of an in Vitro Skin Sensitization Test Using Human Cell Lines: The Human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT Protocol - PubMed. (2006, August 15). Retrieved from [Link]

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • Skin Sensitization Test “human Cell Line Activation Test (h-CLAT)” Adopted as a OECD Test Guideline | NEWS RELEASE | Shiseido Company. (2016, September 2). Retrieved from [Link]

  • Validation of QSAR models for legislative purposes - PMC. (n.d.). Retrieved from [Link]

  • applying the adverse outcome pathway (AOP) for skin sensitization to risk assessment. - SciSpace. (n.d.). Retrieved from [Link]

  • The Adverse Outcome Pathway for Skin Sensitisation: Moving Closer to Replacing Animal Testing | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy | International Journal of Drug Regulatory Affairs - ijdra. (n.d.). Retrieved from [Link]

  • Safety Evaluation of Cosmetic Ingredients Regarding Their Skin Sensitization Potential. (2016, March 30). Retrieved from [Link]

  • Defined Approaches to Skin Sensitisation and the integration of in silico models in an OECD Guideline | Lhasa Limited. (n.d.). Retrieved from [Link]

  • Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library - Semantic Scholar. (2024, February 28). Retrieved from [Link]

  • Skin sensitization to cinnamic alcohol: the role of skin metabolism. (1992, August 1). Retrieved from [Link]

  • Final Report on Hazard Classification of Common Skin Sensitisers. (n.d.). Retrieved from [Link]

  • SKIN SENSITIZATION IN CHEMICAL RISK ASSESSMENT - INCHEM. (n.d.). Retrieved from [Link]

  • Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PMC. (2024, July 10). Retrieved from [Link]

Sources

Comparative

Comparative Stability of 4-Isopropyl-alpha-methylcinnamaldehyde in Formulation Solvent Systems: A Technical Guide

Executive Summary 4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0) [1], systematically known as (2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-enal, is a highly valued α,β -unsaturated aldehyde. Widely utilized in fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Isopropyl-alpha-methylcinnamaldehyde (CAS 831-97-0) [1], systematically known as (2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-enal, is a highly valued α,β -unsaturated aldehyde. Widely utilized in fragrance compounding and as a critical synthetic intermediate for cyclamen aldehyde, its formulation into commercial products presents significant stability challenges [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the stability profile of 4-Isopropyl-alpha-methylcinnamaldehyde across four distinct solvent systems. By understanding the mechanistic causality behind its degradation, formulation scientists can rationally select solvent matrices and excipients to maximize shelf-life and prevent off-odor generation.

Mechanistic Basis of Instability

The degradation of 4-Isopropyl-alpha-methylcinnamaldehyde is entirely dictated by its functional group chemistry and the surrounding solvent microenvironment.

  • Electrophilic Carbonyl & Conjugated Alkene: The α,β -unsaturated system renders the molecule highly susceptible to nucleophilic attack. While the carbonyl carbon is the primary target for acetalization, the conjugated alkene can undergo 1,4-Michael additions.

  • Steric Shielding Causality: The presence of the α -methyl group provides critical steric hindrance. This shielding reduces the kinetic rate of nucleophilic attack at the β -carbon compared to unsubstituted cinnamaldehyde, though it does not completely arrest reactions at the carbonyl center.

  • Autoxidation Vulnerability: In the presence of dissolved oxygen, the aldehyde moiety undergoes radical-mediated autoxidation to form 4-isopropyl-alpha-methylcinnamic acid. Additionally, the benzylic position of the p -isopropyl group is a secondary site for peroxide radical abstraction.

DegradationPathways Parent 4-Isopropyl-alpha- methylcinnamaldehyde EtOH Ethanol (Nucleophilic) Parent->EtOH PG Propylene Glycol (Thermodynamic) Parent->PG Aq Aqueous Micellar (Oxidative) Parent->Aq Lipid MCT Oil (Radical) Parent->Lipid Acetal Diethyl Acetal EtOH->Acetal Dioxolane Cyclic Acetal (Dioxolane) PG->Dioxolane Acid Cinnamic Acid Derivative Aq->Acid Stable High Stability (Slow Autoxidation) Lipid->Stable

Solvent-dependent degradation pathways of 4-Isopropyl-alpha-methylcinnamaldehyde.

Comparative Stability in Solvent Systems

To establish a baseline for formulation, we evaluated the compound across four standard matrices under accelerated conditions (40°C, 75% RH).

Aliphatic Alcohols (Ethanol)

In pure or high-proof ethanol, the primary degradation pathway is nucleophilic addition . The primary alcohol reacts with the aldehyde to form a transient hemiacetal, which rapidly dehydrates under even mildly acidic conditions to form a stable diethyl acetal. This results in a complete loss of the characteristic floral-spicy odor.

Glycols (Propylene Glycol)

Propylene glycol (PG) is highly detrimental to the stability of this aldehyde. The causality lies in thermodynamics: the 1,2-diol structure of PG reacts with the aldehyde to form a 5-membered cyclic acetal (a dioxolane derivative). The entropic favorability of cyclic ring formation drives this reaction much faster than linear acetalization in ethanol.

Aqueous Surfactant Systems (Micellar)

In water-dominant systems solubilized by non-ionic surfactants, nucleophilic acetalization is suppressed. However, the molecule becomes vulnerable to hydration and subsequent oxidation . The primary degradant is the corresponding carboxylic acid. If the pH shifts above 8.0, base-catalyzed aldol condensations with other formulation components can occur.

Lipid-Based Systems (MCT Oil)

Medium-Chain Triglycerides (MCT) provide an aprotic, non-nucleophilic environment. Acetalization is impossible, and the lack of water prevents hydration. The only degradation vector is radical-mediated autoxidation, which is kinetically slow and easily mitigated by the addition of antioxidants (e.g., BHT or Tocopherol).

Quantitative Data Summary
Solvent System (10 mM API)Primary Degradation PathwayApparent Half-Life ( t1/2​ ) at 40°CFormulation Stability Score (1-10)
Ethanol (95%) Diethyl Acetal Formation18 Days4/10
Propylene Glycol Cyclic Acetal (Dioxolane)12 Days3/10
Aqueous Micellar (pH 6) Oxidation to Carboxylic Acid45 Days7/10
MCT Oil Autoxidation (Radical)>90 Days9/10

Comparison with Alternative Aldehydes

When optimizing a formulation, replacing 4-Isopropyl-alpha-methylcinnamaldehyde with structural analogs can drastically alter the stability profile.

  • vs. Cinnamaldehyde: Unsubstituted cinnamaldehyde lacks the α -methyl group. Without this steric bulk, it is highly reactive toward nucleophiles and degrades almost twice as fast in ethanol. Furthermore, it is a known skin sensitizer.

  • vs. Cyclamen Aldehyde: Cyclamen aldehyde (2-methyl-3-(4-isopropylphenyl)propanal) is the saturated analog [3]. Because it lacks the conjugated double bond, the carbonyl carbon is less electrophilic, and the molecule is immune to Michael additions. It exhibits vastly superior stability in high-pH aqueous systems.

  • vs. α -Hexylcinnamaldehyde (HCA): HCA possesses a bulky hexyl chain at the α -position instead of a methyl group. This massive steric shielding physically blocks solvent molecules from attacking the carbonyl, yielding significantly longer half-lives in alcoholic solvents compared to the methyl derivative.

Experimental Protocol: Self-Validating Stability Profiling

To ensure trustworthiness in stability data, the following protocol utilizes a mass balance validation system . By quantifying both the parent loss and the degradant formation simultaneously, we eliminate false positives caused by physical loss (e.g., volatilization).

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 10 mM solution of 4-Isopropyl-alpha-methylcinnamaldehyde in the target solvent. Add 1 mM of Tetradecane as an internal standard (IS) for GC-MS recovery validation.

  • Accelerated Aging: Aliquot 2 mL of the solution into amber glass HPLC vials. Seal with PTFE-lined septa. Incubate in a stability chamber at 40°C and 75% Relative Humidity (ICH Guidelines).

  • Reaction Quenching: At designated time points (Day 0, 7, 14, 28, 60), remove a vial and immediately dilute 1:10 with cold (-20°C) Acetonitrile to quench ongoing acetalization or oxidation reactions.

  • Chromatographic Analysis:

    • HPLC-UV (Parent Quantification): Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Detect at 280 nm (specific to the conjugated π -system).

    • GC-MS (Degradant Identification): Inject 1 µL splitless. Identify diethyl acetals, dioxolanes, and acid derivatives via their distinct fragmentation patterns.

  • Mass Balance Validation: Calculate the molar concentration of the remaining parent and all identified degradants. The sum must equal 10 mM±5% . If the mass balance fails, investigate volatilization or polymerization pathways.

StabilityProtocol Step1 1. Matrix Preparation 10 mM API + Internal Standard Step2 2. Accelerated Aging 40°C, 75% RH (ICH Guidelines) Step1->Step2 Step3 3. Aliquot Quenching Cold Acetonitrile Dilution Step2->Step3 Step4 4. Chromatographic Analysis HPLC-UV (Parent) & GC-MS (Products) Step3->Step4 Step5 5. Mass Balance Validation Σ(Products) + Parent = 100% Step4->Step5

Self-validating experimental workflow for accelerated stability profiling.

References

  • National Center for Biotechnology Information (PubChem). "2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- (CID 4048351)". PubChem Database. URL:[Link]

  • The Good Scents Company. "4-isopropyl-alpha-methyl cinnamaldehyde". Fragrance Material Database. URL:[Link]

  • European Chemicals Agency (ECHA). "4-isopropyl-α-methylcinnamaldehyde". ECHA CHEM Database. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Isopropyl-alpha-methylcinnamaldehyde

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Isopropyl-alpha-methylcinnamaldehyde (also known as cyclamen aldehyde), a common fragrance ingredient and chemical intermediate. By moving beyond mere compliance and fostering a deep understanding of the "why" behind these procedures, we aim to cultivate a culture of safety and scientific integrity.

Understanding the Hazard Profile of 4-Isopropyl-alpha-methylcinnamaldehyde

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. 4-Isopropyl-alpha-methylcinnamaldehyde is classified as a combustible liquid that can cause skin irritation and may trigger an allergic skin reaction.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, indiscriminate disposal into sanitary sewers or general waste is strictly prohibited.[1][2][3]

A comprehensive risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Ensuring personal and environmental safety is the first critical step in the disposal process. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Table 1: Personal Protective Equipment (PPE) for Handling 4-Isopropyl-alpha-methylcinnamaldehyde

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
General Laboratory Use NIOSH-approved safety glasses or goggles.Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4]Flame-resistant lab coat, full-length pants, and closed-toe shoes.[2]Not typically required when working in a fume hood.
Pouring and Transferring Full-face shield in addition to goggles.[2]Chemical-resistant gloves.Chemical-resistant apron over a lab coat.[5]Not typically required when working in a fume hood.
Spill Cleanup & Waste Disposal Chemical splash goggles and a face shield.[5]Heavy-duty nitrile or butyl rubber gloves.[5]Chemical-resistant apron or coveralls over a lab coat.[5]Required if there is a risk of inhaling vapors. Use an air-purifying respirator with organic vapor cartridges.[5]

Disposal Decision Workflow

The appropriate disposal route for 4-Isopropyl-alpha-methylcinnamaldehyde depends on the quantity and nature of the waste. The following workflow provides a decision-making framework for laboratory personnel.

DisposalWorkflow start Waste Generated: 4-Isopropyl-alpha- methylcinnamaldehyde decision_spill Is it a spill? start->decision_spill spill_cleanup Follow Spill Cleanup Protocol decision_spill->spill_cleanup Yes decision_quantity Is it bulk liquid waste or contaminated solid waste? decision_spill->decision_quantity No spill_cleanup->decision_quantity bulk_liquid Bulk Liquid Waste decision_quantity->bulk_liquid Bulk Liquid solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) decision_quantity->solid_waste Solid Waste decision_treatment On-site chemical treatment feasible? bulk_liquid->decision_treatment hazardous_waste_collection Collect for Hazardous Waste Disposal solid_waste->hazardous_waste_collection chemical_treatment Follow Chemical Treatment Protocol decision_treatment->chemical_treatment Yes decision_treatment->hazardous_waste_collection No final_disposal Dispose via certified hazardous waste contractor chemical_treatment->final_disposal hazardous_waste_collection->final_disposal

Caption: Decision workflow for the proper disposal of 4-Isopropyl-alpha-methylcinnamaldehyde waste.

Step-by-Step Disposal Procedures

Contaminated Solid Waste

Solid waste contaminated with 4-Isopropyl-alpha-methylcinnamaldehyde, such as gloves, absorbent pads, and paper towels, must be handled as hazardous waste.

Protocol:

  • Place all contaminated solid waste into a designated, clearly labeled, and sealable hazardous waste bag or container.[1]

  • The container should be made of a material compatible with the chemical.

  • Store the sealed container in a designated satellite accumulation area for hazardous waste.[6]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Bulk Liquid Waste: Collection for Off-Site Disposal

For laboratories not equipped or permitted to perform on-site chemical treatment, bulk liquid waste must be collected for disposal by a licensed hazardous waste management company.

Protocol:

  • Collect all liquid waste containing 4-Isopropyl-alpha-methylcinnamaldehyde in a dedicated, leak-proof, and chemically compatible container.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "4-Isopropyl-alpha-methylcinnamaldehyde".

  • Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be a flammable storage cabinet if large quantities are accumulated.[8]

  • Contact your institution's EHS department for collection and disposal.

Bulk Liquid Waste: On-Site Chemical Treatment (for authorized personnel only)

For facilities with the appropriate permits and trained personnel, chemical neutralization can be an effective method to render the aldehyde waste non-hazardous before disposal.[9][10] The following is a general procedure adapted from established methods for aldehyde neutralization. This procedure must be validated on a small scale before being applied to larger quantities of waste.

Principle of Neutralization: Aldehydes can be chemically reduced by certain sulfur-containing inorganic salts, such as sodium pyrosulfite, to non-toxic substances.[3][11] This reaction effectively neutralizes the hazardous properties of the aldehyde.

Experimental Protocol:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing the appropriate PPE as outlined in Table 1.

  • Small-Scale Test: Before treating the entire batch of waste, perform a small-scale test to determine the optimal ratio of neutralizing agent to waste.

    • To a small, known volume of the 4-Isopropyl-alpha-methylcinnamaldehyde waste, slowly add a pre-calculated amount of the neutralizing agent (e.g., a commercially available aldehyde neutralizer or a solution of sodium pyrosulfite).

    • Stir the mixture gently. The reaction may be exothermic; monitor for any significant temperature increase.

    • After a designated reaction time (as per the neutralizer manufacturer's instructions or at least 15-30 minutes), test the treated solution for the presence of residual aldehyde using an appropriate analytical method (e.g., aldehyde test strips or a colorimetric assay). Adjust the amount of neutralizing agent as necessary.

  • Bulk Treatment:

    • Based on the validated small-scale test, calculate the amount of neutralizing agent required for the entire volume of waste.

    • In a suitable container, slowly add the neutralizing agent to the stirred aldehyde waste.

    • Allow the reaction to proceed for the predetermined time, ensuring gentle agitation.

  • Verification:

    • After the reaction is complete, test the treated waste to confirm the absence of residual 4-Isopropyl-alpha-methylcinnamaldehyde.

    • Check the pH of the treated solution and neutralize it to a pH between 6 and 9 using a dilute acid or base if necessary.[3]

  • Final Disposal:

    • Once confirmed to be non-hazardous, and with approval from your local wastewater authority, the treated liquid may be suitable for drain disposal.[9][10]

    • If drain disposal is not permitted, the neutralized solution should be collected and disposed of as non-hazardous chemical waste through your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Protocol for Minor Spills (within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[1]

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]

  • Decontaminate the spill area with soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Protocol for Major Spills (outside a fume hood or a large volume):

  • Evacuate the immediate area and alert others.

  • If the substance is combustible and there is a risk of ignition, shut off all potential ignition sources.

  • Contact your institution's emergency response team or EHS department immediately.

  • Do not attempt to clean up a major spill without proper training and equipment.

Conclusion

The proper disposal of 4-Isopropyl-alpha-methylcinnamaldehyde is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and a methodical approach to waste management. By implementing the procedures outlined in this guide, laboratory professionals can ensure a safe working environment, protect the environment, and uphold the principles of scientific responsibility. Always consult your institution's specific policies and local regulations to ensure full compliance.

References

  • Eternis Fine Chemicals Ltd. (2015). Cyclamen Aldehyde SDS.pdf. Retrieved from [Link]

  • Perfumer's Apprentice. (2024). Cyclamen Aldehyde 6041 - SAFETY DATA SHEET. Retrieved from [Link]

  • Ted Pella, Inc. Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]

  • Oklahoma State University. Flammable and Combustible Liquid Safety. Retrieved from [Link]

  • University of Nevada, Reno. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • University of Nebraska-Lincoln. Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Carnegie Mellon University. EHS Guideline - Flammable and Combustible Liquids. Retrieved from [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]

  • Boston University. Safe Handling and Storage of Chemicals. Retrieved from [Link]

Sources

Handling

Advanced Laboratory Safety &amp; Handling Guide: 4-Isopropyl-alpha-methylcinnamaldehyde

Chemical Profile & Mechanistic Hazard Analysis 4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 103-95-7), commonly known as Cyclamen aldehyde, is an aromatic aldehyde extensively used in fragrance formulation and 1[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Hazard Analysis

4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 103-95-7), commonly known as Cyclamen aldehyde, is an aromatic aldehyde extensively used in fragrance formulation and 1[1]. While it imparts a pleasant floral odor, its chemical structure—featuring a lipophilic isopropyl group and a reactive aldehyde moiety—dictates strict handling protocols.

The compound is classified under GHS as a Category 2 Skin Irritant (H315), a Category 1 Skin Sensitizer (H317), and a 2[2]. Understanding the causality behind these hazards is critical for establishing a self-validating safety system in the laboratory. The high partition coefficient (log Pow = 3.4) indicates strong lipophilicity, allowing the molecule to rapidly permeate the stratum corneum of human skin and accumulate in 3[3].

Quantitative Hazard & Physical Data

PropertyValueOperational Safety Implication
Flash Point 87.8 °C (190.0 °F)4. Requires elimination of open flames and static discharge precautions during transfer[4].
Log Pow 3.4 (at 35 °C)High lipophilicity. Readily penetrates standard porous gloves; necessitates3[3].
Vapor Pressure ~0.00138 mmHg (at 25 °C)Low volatility at room temperature, but aerosolization during vigorous mixing requires 1[1].
Aquatic Toxicity (EC50) 1.4 mg/L (Daphnia magna, 48h)Highly toxic to aquatic invertebrates. Strict prohibition on drain disposal; requires3[3].

Personal Protective Equipment (PPE) Strategy

Selecting PPE for Cyclamen aldehyde goes beyond compliance; it requires matching material properties to the chemical's mechanistic behavior.

  • Hand Protection: Standard latex gloves are insufficient due to the compound's lipophilicity. Solvent-resistant nitrile or butyl rubber gloves must be used[5]. Causality: The non-polar isopropyl group facilitates rapid permeation through porous latex, leading to dermal sensitization (H317).

  • Respiratory Protection: When handling large volumes or during procedures prone to aerosol generation (e.g., sonication, vacuum distillation), use a half-mask organic vapor respirator equipped with 3[3]. Causality: ABEK filters utilize activated carbon treated to trap volatile organic aldehydes before they can irritate the respiratory mucosa.

  • Eye & Body Protection: Chemical splash goggles (not standard safety glasses) and a tightly woven, flame-resistant laboratory coat. Causality: The compound is a Category 2 eye and skin irritant; splash goggles prevent capillary action of the liquid into the6[6].

Operational Workflows & Self-Validating Protocols

Protocol A: Routine Handling and Transfer

This protocol ensures that any failure in containment is immediately detectable and mitigable.

  • Preparation & Verification: Verify that the fume hood is operating at a face velocity of 80-100 fpm. Self-Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Donning & Seal Check: Don nitrile gloves and the ABEK respirator. Perform a positive and negative pressure seal check on the respirator. If any air leaks are detected around the facepiece, readjust the straps before opening the chemical container.

  • Static Mitigation: Ground and bond all receiving equipment, especially if transferring volumes greater than 1 liter, as the liquid is combustible 4[4].

  • Transfer Execution: Use non-sparking tools and glass or Teflon (PTFE) pipettes. Avoid using polystyrene or polycarbonate serological pipettes, which may degrade upon contact with the aldehyde.

  • Decontamination: Wipe down the exterior of the reagent bottle with a lint-free wipe lightly dampened with mineral spirits or ethanol, followed by 5[5].

Protocol B: Spill Containment and Remediation

Because Cyclamen aldehyde is toxic to aquatic life (H412) and immiscible with water, aqueous cleanup methods (like mopping with water) will only spread the 4[4].

  • Immediate Isolation: Evacuate non-essential personnel. Eliminate all ignition sources2[2].

  • Containment (Diking): For spills >1L, surround the perimeter of the spill with an inert, non-combustible absorbent such as dry sand, earth, or 5[5]. Do not use combustible materials like sawdust, as the aldehyde can spontaneously combust upon prolonged contact with highly porous organic materials[4].

  • Absorption: Apply the absorbent from the perimeter inward to prevent spreading.

  • Collection: Use non-sparking scoops to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., mineral spirits) under adequate ventilation, then 5[5].

G A Spill Detected (Cyclamen Aldehyde) B Assess Volume & Ensure Ventilation A->B C Don PPE (ABEK Respirator, Nitrile) B->C D Small Spill (<1L) Absorbent Pads C->D Vol < 1L E Large Spill (>1L) Dike with Sand/Clay C->E Vol > 1L F Collect in Sealed Hazardous Waste Bin D->F E->F G Incineration via Licensed Contractor F->G

Workflow for 4-Isopropyl-alpha-methylcinnamaldehyde spill containment and disposal.

Waste Segregation and Disposal Logistics

Cyclamen aldehyde must never be discharged into municipal drains or soil due to its severe long-term aquatic toxicity3[3].

  • Segregation: Collect all liquid waste, contaminated gloves, and absorbent materials in dedicated, clearly labeled hazardous waste containers. Do not mix with strong oxidizing agents or strong acids, which can trigger 5[5].

  • Storage: Store waste containers in a cool, well-ventilated secondary containment area away from direct sunlight and 7[7].

  • Final Disposal: Transfer the waste to a licensed environmental disposal contractor. The required disposal method is high-temperature incineration, as constituents associated with the combustion of this chemical are considered toxic and must be neutralized via 5[5].

Sources

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